Rhod-5N AM
Description
Properties
Molecular Formula |
C51H56N5O11 · Br |
|---|---|
Molecular Weight |
1154.9 |
InChI |
InChI=1S/C51H56N5O21.BrH/c1-31(57)69-27-73-47(61)23-54(24-48(62)74-28-70-32(2)58)41-15-9-35(51-39-13-10-36(52(5)6)20-43(39)77-44-21-37(53(7)8)11-14-40(44)51)19-45(41)67-17-18-68-46-22-38(56(65)66)12-16-42(46)55(25-49(63)75-29-71-33(3)59)26-50(64)76-3 |
InChI Key |
PMQMSJPQRCLPMW-UHFFFAOYSA-M |
SMILES |
CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C(OCCOC4=C(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C=CC([N+]([O-])=O)=C4)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[Br-] |
Synonyms |
Rhod-5N Acetoxymethyl ester |
Origin of Product |
United States |
Foundational & Exploratory
Rhod-5N AM: A Technical Guide to a Low-Affinity Ca2+ Indicator for Probing High-Concentration Microdomains
This guide provides an in-depth exploration of Rhod-5N AM, a fluorescent calcium indicator specifically engineered for the nuanced demands of modern cell biology and drug discovery. We will delve into its chemical and physical properties, its mechanism of action, and provide a detailed protocol for its application in measuring intracellular calcium, particularly within organelles characterized by high calcium concentrations such as the mitochondria and endoplasmic reticulum.
Introduction: The Challenge of Measuring High Intracellular Ca2+ Concentrations
Calcium (Ca2+) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The spatial and temporal dynamics of intracellular Ca2+ signals are tightly regulated, often occurring within distinct subcellular compartments. While numerous fluorescent indicators exist for monitoring cytosolic Ca2+ at nanomolar concentrations, a significant challenge arises when attempting to quantify the much higher Ca2+ levels found within organelles like the endoplasmic reticulum (ER) and mitochondria, where concentrations can reach the high micromolar to even millimolar range.
High-affinity Ca2+ indicators, such as Fura-2 or Fluo-4, become saturated in these environments, rendering them incapable of reporting dynamic changes. This is where low-affinity indicators, such as Rhod-5N, prove indispensable. With a dissociation constant (Kd) in the micromolar range, Rhod-5N is exquisitely suited for measuring the large and rapid Ca2+ fluxes that occur within these critical organelles, providing researchers with a vital tool to dissect their roles in cellular signaling.
Rhod-5N AM: Chemical Structure and Physicochemical Properties
Rhod-5N AM is the cell-permeant acetoxymethyl (AM) ester form of the fluorescent Ca2+ indicator Rhod-5N. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm.
Chemical Structure:
Molecular Formula: C₅₁H₅₆BrN₅O₂₁[1]
Molecular Weight: 1154.9 g/mol [1]
The core structure of Rhod-5N is based on the rhodamine fluorophore, which provides its favorable long-wavelength spectral properties, minimizing autofluorescence from cellular components. The key to its function as a Ca2+ indicator lies in the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating moiety, which is modified to exhibit a low affinity for Ca2+.
Key Physicochemical and Spectroscopic Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₅₁H₅₆BrN₅O₂₁ | [1] |
| Molecular Weight | 1154.9 g/mol | [1] |
| Excitation Maximum (Ca2+-bound) | ~551-557 nm | [2][3] |
| Emission Maximum (Ca2+-bound) | ~576-580 nm | [2][3] |
| Dissociation Constant (Kd) for Ca2+ | ~19 µM - 320 µM | [2][3][4] |
| Solubility | Soluble in DMSO | [2] |
| Appearance | Solid Powder | [1] |
The variation in the reported Kd values can be attributed to differences in the experimental conditions under which they were measured, such as pH, ionic strength, and temperature. It is crucial for researchers to calibrate the dye under their specific experimental conditions for accurate Ca2+ quantification.
Mechanism of Action: From a Non-Fluorescent Probe to a Calcium-Sensitive Reporter
The utility of Rhod-5N AM as an intracellular Ca2+ indicator hinges on a two-step activation process. This elegant mechanism ensures that the dye becomes fluorescent only after it has entered the cell and is in a position to report on intracellular Ca2+ dynamics.
Step 1: Cellular Uptake and Hydrolysis: The AM ester groups of Rhod-5N AM mask the negative charges of the BAPTA chelator, allowing the molecule to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the carboxylate groups of the BAPTA moiety.[2] This hydrolysis traps the now hydrophilic Rhod-5N molecule within the cell and renders it sensitive to Ca2+.
Step 2: Calcium Binding and Fluorescence Enhancement: In its Ca2+-free form, Rhod-5N is essentially non-fluorescent. Upon binding to Ca2+, the molecule undergoes a conformational change that results in a significant enhancement of its fluorescence emission when excited at its excitation maximum.[3][4] This "turn-on" fluorescence response provides a direct readout of Ca2+ concentration.
Application Spotlight: Measuring Mitochondrial Ca2+ Dynamics in a Signaling Context
A key application of Rhod-5N is the measurement of Ca2+ dynamics within mitochondria. Mitochondria play a crucial role in cellular Ca2+ homeostasis, taking up Ca2+ released from the ER to buffer cytosolic Ca2+ levels and to regulate their own metabolic activity. The high Ca2+ concentration within the mitochondrial matrix makes low-affinity indicators like Rhod-5N the ideal tool for these studies.
Signaling Pathway Example: Histamine-Induced Mitochondrial Ca2+ Uptake
Histamine is a signaling molecule that binds to G protein-coupled receptors on the plasma membrane of many cell types, including HeLa cells. This binding initiates a signaling cascade that leads to the production of inositol trisphosphate (IP₃), which in turn binds to IP₃ receptors on the ER membrane, triggering the release of Ca2+ from the ER into the cytoplasm. This rise in cytosolic Ca2+ is then taken up by mitochondria through the mitochondrial calcium uniporter (MCU).
The use of Rhod-5N allows for the direct visualization and quantification of this mitochondrial Ca2+ influx. Its low affinity ensures that it does not become saturated by the high Ca2+ concentrations within the mitochondria, enabling the measurement of both the amplitude and kinetics of the Ca2+ uptake.
Experimental Protocol: Measuring Intracellular Calcium with Rhod-5N AM
This protocol provides a general framework for loading cells with Rhod-5N AM and measuring intracellular Ca2+ changes. Optimization of dye concentration, loading time, and temperature may be required for different cell types and experimental conditions.
Materials:
-
Rhod-5N AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest cultured on an appropriate imaging substrate (e.g., glass-bottom dishes)
-
Fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (e.g., TRITC filter set)
Step-by-Step Methodology:
-
Preparation of Rhod-5N AM Stock Solution:
-
Prepare a 2 to 5 mM stock solution of Rhod-5N AM in high-quality, anhydrous DMSO.[5]
-
Rationale: DMSO is an effective solvent for Rhod-5N AM and aids in its permeation across the cell membrane. Using anhydrous DMSO is critical to prevent hydrolysis of the AM ester before cell loading.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Loading Buffer:
-
On the day of the experiment, thaw an aliquot of the Rhod-5N AM stock solution.
-
Prepare a loading buffer by diluting the Rhod-5N AM stock solution to a final concentration of 2-20 µM in HBSS or your buffer of choice. For most cell lines, a final concentration of 4-5 μM is a good starting point.[5]
-
To aid in the dispersion of the dye in the aqueous buffer, add Pluronic F-127 to a final concentration of 0.02-0.04%.[5]
-
Rationale: Pluronic F-127 is a non-ionic surfactant that helps to prevent the aggregation of the lipophilic Rhod-5N AM in the aqueous loading buffer, ensuring a more uniform loading of the cells.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the Rhod-5N AM loading buffer to the cells.
-
Incubate the cells at 37°C for 30-60 minutes.[5] The optimal loading time should be determined empirically for your specific cell type.
-
Rationale: Incubation at 37°C facilitates both the passive diffusion of the dye across the plasma membrane and the enzymatic activity of the intracellular esterases.
-
-
Washing and De-esterification:
-
After loading, remove the loading buffer and wash the cells two to three times with pre-warmed HBSS to remove any extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the Rhod-5N AM to Rhod-5N.
-
Rationale: This de-esterification step is crucial for trapping the dye inside the cells and ensuring that it is in its Ca2+-sensitive form. Incomplete de-esterification will result in a poor fluorescent signal.
-
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Excite the cells at ~550 nm and collect the emission at ~580 nm.
-
Acquire a baseline fluorescence signal before stimulating the cells.
-
Apply your stimulus of interest (e.g., histamine) and record the changes in fluorescence intensity over time.
-
Conclusion: A Powerful Tool for Unraveling Complex Ca2+ Signaling
Rhod-5N AM provides researchers with a robust and reliable tool for investigating high-concentration Ca2+ dynamics within specific subcellular compartments. Its low affinity for Ca2+ and favorable spectral properties make it an invaluable probe for dissecting the intricate roles of organelles like the mitochondria and ER in shaping cellular Ca2+ signals. By understanding its chemical properties, mechanism of action, and by following a carefully optimized protocol, researchers can leverage the power of Rhod-5N to gain deeper insights into the complex world of calcium signaling in both health and disease.
References
Sources
A Technical Deep Dive: Navigating Calcium Dynamics with Rhod-5N and Rhod-2
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as crucial second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure fluctuations in intracellular calcium concentration ([Ca²⁺]ᵢ) is therefore fundamental to advancing our understanding of cellular function in both health and disease. Among the arsenal of tools available for this purpose, fluorescent indicators from the rhodamine family, specifically Rhod-2 and its low-affinity derivative Rhod-5N, stand out for their utility in dissecting Ca²⁺ dynamics across different cellular compartments. This guide provides a comprehensive technical comparison of these two probes, emphasizing the scientific rationale behind their selection and application.
The Decisive Factor: Binding Affinity (Kd)
The cornerstone of choosing the right calcium indicator lies in understanding its dissociation constant (Kd), which reflects the concentration of Ca²⁺ at which half of the indicator is bound to the ion. This parameter dictates the indicator's sensitivity and dynamic range.
-
Rhod-2 , a high-affinity indicator with a Kd of approximately 570 nM, is highly sensitive to the low Ca²⁺ concentrations typical of the resting cytoplasm (around 100 nM).[1] This makes it ideal for detecting the subtle initiation of Ca²⁺ signals and oscillations. However, in environments with high Ca²⁺ levels, such as the mitochondria, Rhod-2 can become saturated, rendering it unable to accurately report further increases in Ca²⁺ concentration.[2]
-
Rhod-5N , in stark contrast, is a low-affinity indicator with a Kd of approximately 320 µM.[3][4] This characteristic makes it unsuitable for measuring resting cytosolic Ca²⁺ levels but perfectly adapted for quantifying the high Ca²⁺ concentrations found in organelles like the mitochondria and endoplasmic reticulum, which can range from 10 µM to 1 mM.[3][4] Its low affinity prevents saturation in these high-calcium environments, allowing for accurate measurement of large Ca²⁺ transients.
The selection between Rhod-2 and Rhod-5N is therefore a critical experimental decision, guided by the anticipated Ca²⁺ concentration in the cellular compartment of interest. High-affinity indicators are suited for studying the low Ca²⁺ levels in the cytosol, while low-affinity indicators are necessary for investigating the high Ca²⁺ concentrations within subcellular compartments.[5]
Caption: Selection workflow for Rhod-2 vs. Rhod-5N based on target Ca²⁺ concentration.
Comparative Photophysical Properties
Beyond their differing affinities, Rhod-2 and Rhod-5N share similar spectral characteristics, which simplifies their use in fluorescence microscopy.
| Property | Rhod-2 | Rhod-5N |
| Ca²⁺ Dissociation Constant (Kd) | ~570 nM[1] | ~320 µM[3][4] |
| Excitation Maximum (Ca²⁺-bound) | ~552 nm[1] | ~551 nm[1] |
| Emission Maximum (Ca²⁺-bound) | ~581 nm[1] | ~576 nm[1] |
| Form | Acetoxymethyl (AM) ester, Salt[1] | Acetoxymethyl (AM) ester, Salt[3][4] |
Both indicators are essentially non-fluorescent in the absence of Ca²⁺ and exhibit a significant increase in fluorescence upon binding, without a spectral shift.[3][6] Their similar excitation and emission wavelengths allow for the use of the same filter sets.[1]
Experimental Protocols for Robust Calcium Measurement
To ensure data integrity, it is crucial to follow validated protocols for dye loading and calibration.
In Vitro Calibration of Rhod-2 and Rhod-5N
An in vitro calibration is essential to determine the precise Kd of the indicator under your specific experimental conditions.
Caption: Workflow for in vitro calibration of calcium indicators.
Methodology:
-
Prepare a series of calcium buffers with known Ca²⁺ concentrations using a calcium calibration buffer kit.
-
Add the salt form of Rhod-2 or Rhod-5N to each buffer at a consistent final concentration.
-
Incubate the samples to allow them to reach thermal equilibrium.
-
Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths.
-
Determine Fmin (fluorescence in zero Ca²⁺) and Fmax (fluorescence at saturating Ca²⁺).
-
Calculate the Kd using the equation for ion dissociation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)], where F is the fluorescence at an intermediate calcium level.[1]
Cellular Loading with AM Esters
The acetoxymethyl (AM) ester forms of these dyes are membrane-permeable and are commonly used for loading into live cells.[7]
Methodology:
-
Prepare a stock solution of the Rhod-2 AM or Rhod-5N AM in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration (typically 1-5 µM) in a physiological buffer. The addition of Pluronic® F-127 can aid in the dispersion of the nonpolar AM ester in the aqueous loading medium.[8]
-
Incubate the cells with the loading solution for 15-60 minutes. Optimal loading time and temperature should be determined empirically for each cell type.[9]
-
Wash the cells to remove excess dye.
-
Allow for de-esterification by incubating the cells for an additional 30 minutes. Intracellular esterases cleave the AM groups, trapping the fluorescent indicator inside the cell.[7]
-
Proceed with fluorescence imaging.
Trustworthy Data through Rigorous Controls
To ensure the reliability of your findings, it is essential to incorporate appropriate controls.
-
In situ calibration: Perform calibrations within the cellular environment to account for potential effects of viscosity, temperature, and protein binding on the dye's properties.[7] This can be achieved by using ionophores to equilibrate intracellular and extracellular Ca²⁺ concentrations.
-
Localization: The cationic nature of Rhod-2 AM can lead to its accumulation in mitochondria.[1] The degree of mitochondrial versus cytosolic localization can be influenced by loading temperature and duration.[10] It is crucial to verify the subcellular localization of the dye in your specific experimental setup.
Conclusion
The selection of a calcium indicator is a critical step in experimental design. Rhod-2, with its high affinity, is the tool of choice for monitoring the subtle fluctuations of cytosolic Ca²⁺. Conversely, the low-affinity Rhod-5N is indispensable for accurately quantifying the large Ca²⁺ transients within organelles. By understanding the fundamental differences in their affinities and employing rigorous experimental protocols, researchers can effectively leverage these powerful probes to elucidate the complex roles of calcium in cellular physiology and pathophysiology.
References
-
Flow Cytometry Core Facility. (2019, December 4). Rhod-2 - Calcium flux and functional analysis. Retrieved from [Link]
-
PubMed. (2001). Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching. Retrieved from [Link]
-
SPIE Digital Library. (n.d.). Rhod-2 based measurements of intracellular calcium in the perfused mouse heart: cellular and subcellular localization and response to positive intropy. Retrieved from [Link]
-
Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
-
Dojindo. (n.d.). Rhod 2 - Reagent for Monitoring Calcium Ion. Retrieved from [Link]
-
NIH. (n.d.). Chemical Calcium Indicators. Retrieved from [Link]
-
UCL Discovery. (n.d.). Imaging mitochondrial calcium fluxes with fluorescent probes and single or two photon confocal microscopy. Retrieved from [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 3. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 4. Rhod-5N, tripotassium salt | AAT Bioquest [aatbio.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. biotium.com [biotium.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
An In-Depth Technical Guide to the Cell Permeability Mechanism of Rhod-5N AM
This guide provides a comprehensive exploration of the chemical and biological mechanisms governing the entry and activation of the fluorescent calcium indicator Rhod-5N AM into living cells. Designed for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices and provides field-proven insights to ensure robust and reproducible results.
Introduction: The Challenge of Measuring Intracellular Calcium
Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to many areas of biological research.
Fluorescent indicators are powerful tools for this purpose. Rhod-5N is a rhodamine-based Ca²⁺ indicator characterized by its low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 320 µM.[1][2] This makes it particularly well-suited for measuring high concentrations of Ca²⁺, in the range of 10 µM to 1 mM, which might be encountered in specific organelles or during periods of intense cellular stimulation.[1][2] Like its parent compound Rhod-2, Rhod-5N is virtually non-fluorescent in its Ca²⁺-free state but exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺, without a significant shift in its emission wavelength.[1][2]
However, the active form of Rhod-5N contains multiple negatively charged carboxylate groups. This anionic nature makes the molecule hydrophilic and prevents it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. To overcome this fundamental barrier, Rhod-5N is chemically modified into a cell-permeant derivative: Rhod-5N, Acetoxymethyl Ester (Rhod-5N AM).
The Acetoxymethyl (AM) Ester Strategy: Unlocking Cell Permeability
The AM ester modification is a widely used and effective prodrug strategy for delivering charged molecules, like ion indicators, into living cells.[3][4][5]
The Core Principle: The strategy involves masking the negatively charged carboxylate groups with lipophilic (fat-loving) acetoxymethyl ester groups.[3] This chemical transformation has two critical effects:
-
Neutralization of Charge: The AM esters are electrically neutral, eliminating the electrostatic repulsion that would otherwise prevent the molecule from entering the nonpolar interior of the cell membrane.
-
Increased Lipophilicity: The addition of the ester groups increases the overall hydrophobicity of the molecule, allowing it to readily dissolve in and diffuse across the lipid bilayer.[3][6]
This temporarily inert, uncharged, and membrane-permeant version of the dye can be passively loaded into large populations of cells simply by adding it to the extracellular medium.[3]
The Cellular Loading and Activation Cascade
The successful use of Rhod-5N AM relies on a multi-step process that begins with its introduction to the cells and ends with a trapped, Ca²⁺-sensitive fluorescent probe in the cytoplasm.
Step 1: Passive Diffusion Across the Plasma Membrane
Once introduced into the cell culture medium, the lipophilic Rhod-5N AM molecules diffuse down their concentration gradient, passing from the extracellular space, through the plasma membrane, and into the intracellular environment (cytosol).
Step 2: Intracellular Cleavage by Esterases
The cytosol of most healthy cells is rich in non-specific enzymes called esterases.[3][7] These enzymes recognize and hydrolyze (cleave) the acetoxymethyl ester bonds on the Rhod-5N AM molecule.[3][7] This enzymatic action releases the AM groups, along with byproducts like formaldehyde and acetic acid, regenerating the original, negatively charged carboxylate form of Rhod-5N.[6]
Step 3: Trapping the Active Indicator
The cleavage of the AM esters is the crucial "trapping" step. The regenerated Rhod-5N, with its multiple negative charges, is once again hydrophilic and membrane-impermeant.[3] It can no longer diffuse back out of the cell and is effectively trapped in the compartment where the esterases are active, primarily the cytosol.
Step 4: Calcium Binding and Fluorescence
Once trapped and activated, the free Rhod-5N is ready to function as a Ca²⁺ indicator. In the resting state, where cytosolic Ca²⁺ levels are low (typically ~100 nM), the dye remains largely unbound and non-fluorescent. Upon cellular stimulation that triggers an influx of Ca²⁺ or its release from intracellular stores, the concentration of free Ca²⁺ rises, allowing it to bind to the Rhod-5N molecules. This binding event induces a conformational change in the dye, leading to a significant increase in its fluorescence intensity when excited by light of the appropriate wavelength.[1][2]
The entire process, from diffusion to activation, is visualized in the diagram below.
Field-Proven Insights & Experimental Protocol
Achieving optimal cell loading requires careful attention to detail. The following sections provide both a step-by-step protocol and the scientific rationale behind key choices.
Key Reagents and Their Roles
-
Rhod-5N AM: The cell-permeant dye. It is highly susceptible to hydrolysis and should be stored desiccated at -20°C and protected from light.[8] Stock solutions should be prepared in high-quality, anhydrous DMSO.[8][9]
-
Anhydrous DMSO: The solvent of choice for the Rhod-5N AM stock solution. The term "anhydrous" (water-free) is critical because the AM ester is prone to premature hydrolysis if it comes into contact with water, rendering it unable to cross the cell membrane.[8]
-
Pluronic® F-127: A non-ionic surfactant.[10] Rhod-5N AM is hydrophobic and tends to aggregate or precipitate in aqueous buffers. Pluronic® F-127 acts as a dispersing agent, helping to solubilize the AM ester in the physiological loading buffer, thereby improving loading efficiency and uniformity.[10]
-
Probenecid: An inhibitor of organic anion transporters (OATs).[11][12] After the AM esters are cleaved, some cell types actively pump the resulting charged dye back out of the cell using OATs.[13] Probenecid blocks these transporters, preventing dye extrusion and ensuring better retention and a stronger, more stable fluorescent signal.[9][14]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | ~1154.9 g/mol | [15] |
| Ca²⁺ Dissociation Constant (Kd) | ~320 µM | [1][2] |
| Excitation Wavelength (Ca²⁺-bound) | ~540-552 nm | [8][9] |
| Emission Wavelength (Ca²⁺-bound) | ~581-590 nm | [8][9] |
| Recommended Loading Concentration | 4-5 µM (cell-line dependent) | [9] |
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization of concentrations, incubation times, and temperature is essential for each specific cell type and experimental setup.
1. Preparation of Stock Solutions: a. Rhod-5N AM Stock (2-5 mM): Prepare a stock solution of Rhod-5N AM in anhydrous DMSO.[9] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store at -20°C, protected from light.[8] b. Pluronic® F-127 Stock (20% w/v): If using a solid, dissolve Pluronic® F-127 in anhydrous DMSO to create a 20% (w/v) stock solution. Store at room temperature.[16] c. Probenecid Stock (100 mM): Prepare a stock solution in a suitable buffer (e.g., 1N NaOH, then neutralize with HEPES buffer).
2. Preparation of Loading Buffer (Working Solution): a. On the day of the experiment, warm an aliquot of the Rhod-5N AM stock solution to room temperature. b. Prepare a physiological buffer of your choice (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS). c. For a final Rhod-5N AM concentration of 5 µM, first mix equal volumes of the 2-5 mM Rhod-5N AM stock and the 20% Pluronic® F-127 stock. d. Dilute this mixture into the physiological buffer to achieve the final desired concentration (e.g., 5 µM Rhod-5N AM with ~0.02-0.04% Pluronic® F-127).[9] Vortex thoroughly to ensure complete dispersion.
3. Cell Loading Procedure: a. Culture cells on a suitable plate or coverslip overnight.[9][17] b. Remove the growth medium from the cells. c. Add the Rhod-5N AM loading buffer to the cells. d. Incubate for 30-60 minutes at 37°C.[9][17] The optimal time may vary; longer incubations can improve signal but may also lead to compartmentalization. e. Remove the loading buffer.
4. Wash and De-esterification: a. Wash the cells gently with fresh, warm physiological buffer to remove extracellular dye. b. Add fresh buffer, now containing 1 mM probenecid (if needed), to the cells.[9] c. Incubate for an additional 30 minutes at 37°C. This crucial "de-esterification" step allows intracellular esterases sufficient time to completely cleave all the AM groups, ensuring the dye is fully activated and responsive to Ca²⁺.[8]
5. Imaging: a. The cells are now ready for imaging. Use filter sets appropriate for rhodamine dyes (e.g., TRITC filter set).[9]
Troubleshooting and Key Considerations
-
Low Signal/Poor Loading: This can result from suboptimal dye concentration, insufficient incubation time, or degraded Rhod-5N AM due to hydrolysis.[18][19] Always use fresh, anhydrous DMSO and single-use aliquots of the dye.[8] A titration of the dye concentration is recommended for new cell types.[9]
-
Signal Fades Quickly: This is often due to the active removal of the dye from the cell by organic anion transporters. The inclusion of an OAT inhibitor like probenecid in the final incubation and imaging buffer is the primary solution.[9]
-
Compartmentalization: Over-incubation or excessively high dye concentrations can lead to the sequestration of the dye within organelles like mitochondria or lysosomes, resulting in a punctate rather than diffuse cytosolic staining pattern.[8][20] This can complicate the interpretation of cytosolic Ca²⁺ signals. Reducing incubation time or dye concentration can mitigate this issue.
-
Cell Health: The loading process itself, including exposure to DMSO and Pluronic F-127, can be stressful to cells.[21] It is crucial to ensure cells are healthy before starting and to minimize their time in loading buffer. Always include appropriate controls to verify that the loading procedure does not adversely affect the biological process under investigation.
Conclusion
The acetoxymethyl ester modification of Rhod-5N is an elegant chemical strategy that transforms a membrane-impermeant molecule into a powerful tool for investigating intracellular calcium dynamics. By understanding the intricate mechanism of passive diffusion, enzymatic cleavage, and intracellular trapping, researchers can optimize loading protocols to achieve reliable, reproducible data. The successful application of Rhod-5N AM hinges on a methodical approach that accounts for the chemistry of the dye, the biology of the cells, and the specific demands of the experiment, transforming a complex process into a routine and robust assay.
References
-
Acetoxymethyl Esters. BIOLOG Life Science Institute. [Link]
-
Kuo, T. H., & Tsang, W. (1996). Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells. Cell Calcium, 20(3), 253–260. [Link]
-
Hollingworth, S., & Baylor, S. M. (2000). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients. Biophysical Journal, 79(2), 890–900. [Link]
-
Pluronic® F-127. G-Biosciences. [Link]
-
Ribou, A. C., Salmon, J. M., Vigo, J., & Goyet, C. (2004). Measurements of calcium with a fluorescent probe Rhod-5N: Influence of high ionic strength and pH. Analytica Chimica Acta, 518(1-2), 103–109. [Link]
-
Wu, W., et al. (2019). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. Kidney International, 96(3), 738–749. [Link]
-
Yoon, B., et al. (2016). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Scientific Reports, 6, 30364. [Link]
-
Fitzgerald, S. P., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5241–5248. [Link]
-
What is the mechanism of Probenecid?. Patsnap Synapse. [Link]
-
Grimm, J. B., et al. (2015). Synthesis and utility of fluorogenic acetoxymethyl ethers. Bioorganic & Medicinal Chemistry Letters, 25(3), 487–490. [Link]
-
Probenecid. Wikipedia. [Link]
-
Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761–C767. [Link]
-
Troubleshooting guide. Montana Molecular. [Link]
Sources
- 1. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 2. Rhod-5N, tripotassium salt | AAT Bioquest [aatbio.com]
- 3. What is an AM ester? | AAT Bioquest [aatbio.com]
- 4. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biolog.de [biolog.de]
- 7. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. biotium.com [biotium.com]
- 11. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 12. Probenecid - Wikipedia [en.wikipedia.org]
- 13. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardepot.com [moleculardepot.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. biotium.com [biotium.com]
- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 20. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The In-Depth Technical Guide to Rhod-5N AM: A Low-Affinity Ca2+ Indicator for Probing High Concentration Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Rhod-5N AM, a fluorescent calcium indicator tailored for measuring high concentrations of free calcium ions (Ca²⁺). As a Senior Application Scientist, this document moves beyond a simple protocol, offering insights into the underlying principles, practical considerations for experimental design, and robust methodologies to ensure data integrity.
Introduction: The Niche of Low-Affinity Calcium Indicators
In the landscape of intracellular Ca²⁺ imaging, high-affinity indicators like Fura-2 and Fluo-4 are invaluable for detecting the subtle, transient Ca²⁺ fluctuations that govern a myriad of cellular processes. However, these tools become saturated in environments with high Ca²⁺ concentrations, such as the endoplasmic reticulum (ER), mitochondria, and extracellular spaces.[1] This is where low-affinity indicators like Rhod-5N AM become indispensable.
Rhod-5N, with a dissociation constant (Kd) of approximately 320 µM, is specifically designed to operate in a Ca²⁺ concentration range of 10 µM to 1 mM.[2][3][4][5] This characteristic allows for the quantitative measurement of Ca²⁺ dynamics within organelles and during cellular events characterized by large Ca²⁺ influxes, preventing the signal saturation that would occur with high-affinity probes.[6]
Core Principles of Rhod-5N AM Action
Rhod-5N AM is the cell-permeant acetoxymethyl (AM) ester form of the indicator.[7] Its function relies on a two-stage process:
-
Cell Loading: The lipophilic AM ester group facilitates the passive diffusion of Rhod-5N AM across the plasma membrane into the cytosol.[1]
-
Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, rendering the Rhod-5N molecule charged and membrane-impermeant. This traps the active, Ca²⁺-sensitive form of the indicator, Rhod-5N, within the cell.[6]
Upon binding to Ca²⁺, Rhod-5N exhibits a significant increase in fluorescence intensity without a spectral shift.[3] It is essentially non-fluorescent in the absence of divalent cations.[2][4] This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, which is crucial for clear imaging.
Key Characteristics and Spectral Properties
A thorough understanding of Rhod-5N's properties is fundamental to designing and interpreting experiments correctly.
| Property | Value | Source(s) |
| Dissociation Constant (Kd) | ~320 µM | [2][3][4][5] |
| Calcium Sensing Range | 10 µM to 1 mM | [2][3][4][5] |
| Excitation Maximum (Ca²⁺-bound) | ~540-551 nm | [2][6] |
| Emission Maximum (Ca²⁺-bound) | ~576-590 nm | [2][6] |
| Molecular Weight (AM form) | ~1154.9 g/mol | [6][7] |
Experimental Workflow: From Preparation to Data Acquisition
This section details a robust, field-proven protocol for utilizing Rhod-5N AM.
Reagent Preparation
Stock Solution (2-5 mM):
-
Prepare a stock solution of Rhod-5N AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2][3]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
-
Store desiccated at -20°C and protected from light.[8] Properly stored, the AM ester is stable for at least six months.[8]
Working Solution (2-20 µM):
-
On the day of the experiment, thaw a single aliquot of the Rhod-5N AM stock solution.[2]
-
Dilute the stock solution to a final working concentration of 2-20 µM in a buffer of your choice (e.g., Hanks and Hepes buffer). For most cell lines, a final concentration of 4-5 µM is recommended.[2][3]
-
To aid in the solubilization of the AM ester in aqueous media, the addition of Pluronic® F-127 to a final concentration of 0.04% is recommended.[2][3]
-
To prevent the extrusion of the de-esterified indicator by organic anion transporters, consider adding probenecid to the working solution (final concentration of 0.5-1 mM).[3]
Cell Loading Protocol
This protocol provides a general guideline; optimization for specific cell types and experimental conditions is highly recommended.
-
Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight in their standard growth medium.[2]
-
Dye Loading:
-
Aspirate the growth medium.
-
Add the Rhod-5N AM working solution to the cells.
-
If serum in the growth medium interferes with your experiment, replace it with a suitable buffer like Hanks' Balanced Salt Solution with HEPES (HHBS) before adding the dye.[2]
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. In some cell lines, a longer incubation time may enhance the signal intensity.[2][3]
-
Wash: Remove the dye-containing solution and wash the cells with HHBS or a buffer of your choice to remove excess, unloaded dye. If probenecid was used during loading, it is advisable to include it in the wash and final imaging buffer as well.[3]
Caption: A generalized experimental workflow for using Rhod-5N AM.
Data Acquisition
-
Fluorescence Microscopy: Use a filter set appropriate for tetramethylrhodamine (TRITC), with an excitation filter around 540 nm and an emission filter around 590 nm.[2][3]
-
Plate Reader: For high-throughput screening, use a fluorescence microplate reader with similar excitation and emission settings. A cutoff filter at 570 nm is recommended.[3]
Mechanism of Action: From AM Ester to Active Indicator
The successful use of Rhod-5N AM hinges on its intracellular conversion to the active, Ca²⁺-binding form.
Caption: The intracellular activation and calcium binding of Rhod-5N.
Considerations and Potential Limitations
While Rhod-5N AM is a powerful tool, researchers should be aware of potential challenges:
-
Compartmentalization: The cationic nature of rhodamine-based dyes can lead to their accumulation in mitochondria.[8] While this can be advantageous for studying mitochondrial Ca²⁺, it can complicate the interpretation of cytosolic Ca²⁺ signals.
-
Signal Instability: Some studies have reported a time-dependent decrease in the Rhod-5N fluorescence signal, which may be due to the sequestration of the dye into intracellular compartments.[9]
-
pH and Ionic Strength Sensitivity: The fluorescence and Ca²⁺ binding affinity of Rhod-5N can be influenced by pH and high ionic strength.[10] It is crucial to maintain consistent buffer conditions throughout an experiment.
Conclusion: A Specialized Tool for a Specific Task
Rhod-5N AM is a specialized fluorescent indicator that fills a critical gap in the study of cellular calcium signaling. Its low affinity for Ca²⁺ makes it the ideal choice for measuring the high concentrations of this ion found in specific organelles and during robust cellular responses. By understanding the principles of its action, adhering to rigorous experimental protocols, and being mindful of its potential limitations, researchers can leverage Rhod-5N AM to gain valuable insights into the complex world of calcium dynamics.
References
-
ResearchGate. (n.d.). Measurements of calcium with a fluorescent probe Rhod-5N: Influence of high ionic strength and pH. Retrieved from [Link]
-
Baylor College of Medicine. (n.d.). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients. Retrieved from [Link]
-
PubMed. (n.d.). Measurements of calcium with a fluorescent probe Rhod-5N: Influence of high ionic strength and pH. Retrieved from [Link]
Sources
- 1. Reagents for Reporting Changes in Calcium Concentrations | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Rhod-5N, tripotassium salt | AAT Bioquest [aatbio.com]
- 5. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. moleculardepot.com [moleculardepot.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurements of calcium with a fluorescent probe Rhod-5N: Influence of high ionic strength and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Loading Rhod-5N AM into Cardiomyocytes for High-Concentration Calcium Imaging
Abstract & Core Rationale
Standard calcium indicators (e.g., Fluo-4, Fura-2) possess high affinity (
Rhod-5N AM is a low-affinity calcium indicator (
Key Technical Specifications
| Property | Value | Notes |
| Indicator | Rhod-5N AM | Acetoxymethyl ester (Cell permeant) |
| Dissociation Constant ( | Optimized for SR/Mitochondria | |
| Excitation / Emission | 551 nm / 576 nm | Compatible with TRITC/Cy3 filter sets |
| Fluorescence Change | Non-fluorescent in low | |
| Target Compartments | Sarcoplasmic Reticulum, Mitochondria | Requires warm incubation for organelle sequestration |
Pre-Experimental Considerations
Cardiomyocyte Quality
Cardiomyocytes are mechanically fragile. Enzymatic isolation (Langendorff perfusion) must yield rod-shaped cells with distinct striations and quiescent edges. Do not proceed if
Buffer Composition (Tyrode’s Solution)
Avoid phosphate-based buffers during loading, as they can precipitate calcium. Use a HEPES-buffered Tyrode’s solution:
-
Composition: 137 mM NaCl, 5.4 mM KCl, 1.2 mM
, 1.2 mM , 10 mM HEPES, 10 mM Glucose, 1.0 mM (pH 7.4). -
Note: For SR measurements, some protocols use
-free buffer during imaging to prevent cytosolic transients from contaminating the SR signal, but loading requires physiological conditions to maintain cell health.
Step-by-Step Loading Protocol
Phase 1: Stock Solution Preparation[4][5]
-
Reconstitution: Dissolve
of Rhod-5N AM in anhydrous DMSO to create a 2–5 mM stock solution . -
Storage: Aliquot into single-use vials and store at
with desiccant. Protect from light.
Phase 2: Working Solution & Solubilization
Rhod-5N is highly hydrophobic. To prevent dye aggregation and ensure uniform loading, use Pluronic F-127 .
-
Pluronic Mix: Mix
of Rhod-5N stock with of 20% (w/v) Pluronic F-127 in DMSO. -
Dilution: Add this mixture to
of Tyrode’s buffer to achieve a final dye concentration of 5–10 .-
Optimization: Start with
. Increase to only if signal-to-noise is insufficient.
-
-
Vortex: Vortex immediately and vigorously to disperse the dye.
Phase 3: Loading (The Temperature Switch)
Compartmentalization is temperature-dependent.[2]
-
For SR/Mitochondrial Targeting: Incubate cells at 37°C for 30–60 minutes .
-
For Cytosolic Loading (Rare for Rhod-5N): Incubate at Room Temperature (20–25°C). Note: Due to low affinity, cytosolic signals will be very weak at resting levels.
Phase 4: Washout & De-esterification
-
Wash: Gently replace the loading buffer with fresh, dye-free Tyrode’s solution. Repeat 2–3 times.
-
De-esterification: Incubate cells in dye-free buffer for an additional 30 minutes at Room Temperature .
-
Why? Intracellular esterases must cleave the AM group to trap the dye and activate its calcium-binding capability.[9] Incomplete de-esterification leads to non-responsive fluorescence.
-
Visualizing the Workflow & Signaling
The following diagrams illustrate the experimental workflow and the subcellular localization logic.
Figure 1: Experimental Workflow
Caption: Step-by-step workflow for loading Rhod-5N AM into cardiomyocytes, highlighting the critical de-esterification step.
Figure 2: Subcellular Compartmentalization Logic
Caption: Rhod-5N preferentially lights up high-calcium compartments (SR/Mitochondria) because cytosolic calcium is too low to trigger significant fluorescence.
Data Analysis & Interpretation
Signal-to-Noise Ratio (SNR)
Because Rhod-5N has low affinity, the baseline fluorescence (
-
Advantage: High dynamic range (
) upon calcium release. -
Challenge: Focusing the microscope can be difficult before stimulation.
-
Tip: Use a co-marker (e.g., MitoTracker Green) to focus on the cells, or identify cells using brightfield before switching to the TRITC channel.
-
Calculating Calcium Concentration
To quantify
However, for Rhod-5N,
Note: In situ calibration (using ionomycin and high
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Signal | Dye didn't load or | 1. Increase loading temp to 37°C.2. Increase concentration to 10 |
| High Cytosolic Background | Dye leakage or overload. | 1. Add Probenecid (1-2 mM) to wash buffer to inhibit anion transporters.2. Reduce loading time to 30 mins. |
| Punctate Staining | Dye trapped in endosomes/lysosomes. | This is expected for SR/Mito targeting. If purely cytosolic signal is desired (unlikely for Rhod-5N), load at Room Temp. |
| Cell Contraction | Toxicity or buffer mismatch. | Ensure Tyrode's buffer pH is 7.4 and temperature is stable. Check DMSO concentration (<0.1%). |
References
-
De la Fuente, S., et al. "Dynamics of mitochondrial [Ca2+] measured with the low-Ca2+-affinity dye rhod-5N." Cell Calcium, vol. 51, no.[10][11] 1, 2012, pp. 65-71.[10] [Link].
-
National Institutes of Health (NIH). "Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes." NIH PubMed Central, [Link].
Sources
- 1. biotium.com [biotium.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Dynamics of mitochondrial [Ca(2+)] measured with the low-Ca(2+)-affinity dye rhod-5N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. moleculardepot.com [moleculardepot.com]
- 11. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
Precision Profiling of ER Luminal Calcium: The Rhod-5N Protocol
[1]
Executive Summary
Objective: To quantitatively monitor fluctuations in Endoplasmic Reticulum (ER) luminal calcium (
Target Audience: Cell Biologists, Pharmacologists, and Assay Developers focusing on GPCR signaling, ER stress, and apoptosis.
The Challenge: Measuring calcium within the ER is difficult because the concentration is orders of magnitude higher (
The Solution: Rhod-5N is a calcium indicator engineered with a low binding affinity (
Mechanistic Principle
Rhod-5N is a rhodamine-based BAPTA derivative.[1] Unlike cytosolic dyes, it is essentially non-fluorescent in low-calcium environments.[1]
-
Low Affinity Sensing: With a dissociation constant (
) of , Rhod-5N is sensitive specifically to the high-calcium environment of the ER lumen.[1] It remains "dark" in the cytosol (where ) but fluoresces brightly in the ER.[1] -
The "Turn-Off" Assay: In a typical release experiment (e.g., IP3 receptor activation), calcium flows out of the ER. As
drops, Rhod-5N fluorescence decreases.[1] Thus, ER calcium release is measured as a reduction in fluorescence intensity. -
Compartmentalization: The AM ester form (Rhod-5N AM) is cell-permeable.[1][2][3][4][5] Once inside, cellular esterases cleave the AM groups, trapping the dye.[6] While Rhod-based dyes have a propensity for mitochondrial accumulation due to their positive charge, specific loading protocols and permeabilization steps allow for the isolation of the ER signal.
Visualization: The ER Calcium Release Pathway
Caption: Signal transduction pathway leading to ER calcium depletion and the subsequent drop in Rhod-5N fluorescence.
Materials & Preparation
Reagents
| Component | Specification | Storage | Notes |
| Rhod-5N, AM | Purity > 95% | -20°C (Desiccated) | Avoid freeze-thaw cycles.[1][2][3][4][5] |
| DMSO | Anhydrous | RT | For stock solution.[1][2][4][5] |
| Pluronic F-127 | 20% w/v in DMSO | RT | Dispersing agent to aid solubility.[1] |
| Digitonin | High Purity | -20°C | For plasma membrane permeabilization.[1] |
| Intracellular-like Medium (ICM) | Custom Buffer | 4°C | Mimics cytosolic ion composition (see below).[1] |
Buffer Recipes
1. Loading Buffer (HBSS+):
2. Intracellular-like Medium (ICM) - Critical for Permeabilized Assays:
-
125 mM KCl, 25 mM NaCl, 10 mM HEPES, 0.1 mM
. -
pH adjusted to 7.25 with KOH.
-
Note: This buffer mimics the cytosol to keep organelles intact after plasma membrane permeabilization.
Experimental Protocols
Protocol A: Dye Loading (Intact Cells)
Use this for qualitative assessment of high-calcium stores.[1] Note that Rhod-5N may also label mitochondria.[1]
-
Stock Preparation: Dissolve 50
Rhod-5N AM in DMSO to create a 2-5 mM stock.[1] -
Working Solution: Dilute stock into HBSS+ to a final concentration of 5-10
. Add Pluronic F-127 (final 0.02%) to prevent dye precipitation.[1] -
Incubation:
-
Remove culture medium from cells.[1]
-
Add Working Solution.
-
Incubate for 30-60 minutes at 37°C . Note: Lowering temp to RT may reduce mitochondrial loading, but esterase cleavage is slower.
-
-
Wash: Wash cells
with HBSS+ to remove extracellular dye.[1] -
Recovery: Incubate in dye-free HBSS+ for 20 minutes to ensure complete de-esterification.
Protocol B: The "Permeabilized Cell" Assay (Gold Standard for ER)
This protocol removes cytosolic dye and isolates the ER signal, providing the most accurate measurement of luminal calcium.[1]
-
Load: Load cells with Rhod-5N AM as in Protocol A.
-
Wash: Wash
with -free HBSS. -
Permeabilize:
-
Wash Out: Gently wash with ICM.[1] The cytosolic Rhod-5N will diffuse out, leaving only the dye trapped within the organelles (ER/Mito).
-
Image: Transfer to microscope stage in fresh ICM.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for Rhod-5N loading and ER signal isolation via permeabilization.
Data Acquisition & Analysis
Microscopy Settings[1][2][7]
-
Excitation: 540-560 nm (Standard TRITC or Cy3 filters).[1]
-
Detector: PMT (Confocal) or sCMOS (Widefield).[1]
-
Gain: Since Rhod-5N is low affinity, the signal may be dimmer than cytosolic dyes. Increase gain/exposure, but avoid saturation in the brightest puncta.
Validating the Signal (The "Truth" Test)
To prove you are measuring ER Calcium and not Mitochondria or Cytosol:
-
Thapsigargin (1-2
): A SERCA pump inhibitor.[1] This blocks calcium re-uptake into the ER. Due to passive leak, the ER will empty.-
Expected Result:Slow, sustained decrease in fluorescence to near baseline. This confirms the dye is in the ER.
-
-
Ionomycin (5-10
): A calcium ionophore.[1]-
Expected Result: Rapid, complete loss of fluorescence (dumps all stores).[1]
-
-
FCCP (1
): Mitochondrial uncoupler.[1]-
Expected Result: If the signal drops significantly with FCCP alone, you have significant mitochondrial loading. For pure ER measurement, the FCCP response should be minimal compared to Thapsigargin.
-
Data Normalization
Report data as normalized fluorescence (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Signal | Dye efflux or insufficient loading.[1] | Use Probenecid (1-2 mM) during loading to inhibit anion transporters.[1] Increase dye concentration to 10 |
| Mitochondrial Interference | Positive charge of Rhod-5N drives it to Mito.[1] | Use the Permeabilized Cell Protocol . Alternatively, co-load with "MitoTracker Green" to mask/exclude mitochondrial pixels during analysis. |
| Cytosolic Background | Incomplete hydrolysis or leakage.[1] | Wash cells thoroughly.[1] Ensure permeabilization step is sufficient (try increasing Digitonin slightly).[1] |
| No Response to Agonist | Receptor desensitization or empty stores.[1] | Check cell health.[1] Ensure cells are not in |
References
-
Hofer, A. M., & Brown, E. M. (2003).[1] Extracellular calcium sensing and signalling.[1][6][8] Nature Reviews Molecular Cell Biology, 4(7), 530-538.[1] (Contextual grounding for ER Calcium signaling).
-
Canal, F., et al. (2010).[1][5] Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4.[1] Cell Calcium.[1][6][7][9][10] (Methodological basis for permeabilized cell protocols applied here to Rhod-5N).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Flux between the Endoplasmic Reticulum and Mitochondrion Contributes to Poliovirus-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents for Reporting Changes in Calcium Concentrations | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. moleculardepot.com [moleculardepot.com]
- 10. researchgate.net [researchgate.net]
Introduction: Unveiling Mitochondrial Calcium Dynamics
An In-Depth Guide to Mitochondrial Calcium Imaging Using Rhod-5N AM with Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Mitochondria are not merely the powerhouses of the cell; they are critical hubs for cellular signaling, with calcium (Ca²⁺) at the heart of their regulatory function. The flux of Ca²⁺ into the mitochondrial matrix governs processes from ATP production to the initiation of apoptosis. Measuring these high-concentration Ca²⁺ transients within the mitochondrial microenvironment requires specialized tools. Rhod-5N AM emerges as a premier fluorescent indicator for this purpose. Designed as a low-affinity sensor, it is uniquely suited for detecting the high Ca²⁺ concentrations found within organelles like mitochondria and the endoplasmic reticulum, which would saturate and confound high-affinity probes.[1][]
This guide provides a comprehensive framework for the effective use of Rhod-5N AM in conjunction with confocal laser scanning microscopy. We will delve into the underlying principles of the dye, provide validated step-by-step protocols, and offer expert insights to ensure the acquisition of robust, high-fidelity data for your research and development endeavors.
The Scientific Foundation: Mechanism of Rhod-5N AM
The efficacy of Rhod-5N AM hinges on a two-stage mechanism: cellular loading and Ca²⁺-dependent fluorescence. Understanding this process is paramount for optimizing experimental design and troubleshooting.
-
Cellular Permeation via AM Ester Masking : The native Rhod-5N molecule is a salt, rendering it impermeable to the lipid bilayer of the cell membrane. To overcome this, it is chemically modified with acetoxymethyl (AM) ester groups.[3][4] This modification neutralizes the negative charges, creating a lipophilic, cell-permeant molecule (Rhod-5N AM) that can passively diffuse across the plasma membrane into the cytosol.[1]
-
Intracellular Activation and Trapping : Once inside the cell, ubiquitous intracellular esterases cleave the AM groups.[1][5] This enzymatic action is crucial as it serves two purposes:
-
It regenerates the parent Rhod-5N molecule, which is the Ca²⁺-sensitive form.
-
It restores the negative charges, trapping the indicator within the cell and preventing it from leaking back out.[3]
-
-
Mitochondrial Sequestration : Rhodamine-based indicators like Rhod-5N are cationic. This positive charge facilitates their accumulation within the mitochondria, driven by the organelle's highly negative membrane potential (~ -180 mV). This property leads to a preferential localization of the dye within the mitochondrial matrix, making it an excellent tool for specifically monitoring mitochondrial Ca²⁺.[6]
-
Fluorescence upon Calcium Binding : In its Ca²⁺-free state, Rhod-5N is essentially non-fluorescent. Upon binding with Ca²⁺ ions, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield—often over 100-fold—without a significant shift in its emission spectrum.[6][7][8][9] This "turn-on" response provides a high-contrast signal directly proportional to the Ca²⁺ concentration. With a dissociation constant (Kd) of approximately 320 µM, it is ideal for measuring Ca²⁺ levels in the 10 µM to 1 mM range, characteristic of mitochondria.[7][8][9]
Signaling Pathway: Mitochondrial Calcium Uptake
The following diagram illustrates the pathway from cytosolic Ca²⁺ increase to its detection by Rhod-5N within the mitochondrial matrix. A key player in this process is the Mitochondrial Calcium Uniporter (MCU), a highly selective channel in the inner mitochondrial membrane responsible for Ca²⁺ influx.[10][11]
Caption: Mitochondrial Ca²⁺ uptake and detection pathway.
Experimental Protocol: From Cell Culture to Confocal Imaging
This protocol is a robust starting point. Empirical optimization, particularly for dye concentration and incubation time, is recommended for each specific cell line and experimental condition.
Part 1: Reagent Preparation
A. Rhod-5N AM Stock Solution (2-5 mM)
-
Aliquoting: Rhod-5N AM is susceptible to hydrolysis.[6] Upon receipt, briefly centrifuge the vial to collect the solid at the bottom. It is best practice to purchase pre-aliquoted vials or, if using a larger quantity, to dissolve the entire amount and then create single-use aliquots.
-
Dissolution: Prepare the stock solution by dissolving the Rhod-5N AM solid in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 1 mM stock solution from 1 mg of Rhod-5N AM (MW ~1155 g/mol ), add 866 µL of DMSO.[8]
-
Storage: Store the single-use aliquots at -20°C, protected from light and moisture.[6][9][12] Avoid repeated freeze-thaw cycles.[9][13]
B. Rhod-5N AM Working Solution (4-5 µM) This solution should be prepared fresh for each experiment.
-
Thawing: Allow one aliquot of the Rhod-5N AM stock solution to warm to room temperature.[9]
-
Dilution Buffer: Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. For live-cell imaging, it is critical to use media devoid of phenol red, as it can be fluorescent and interfere with the signal.[14]
-
Solubilization Aid (Optional but Recommended): To prevent aggregation and improve the aqueous solubility of the dye, add Pluronic® F-127 to the dilution buffer to a final concentration of 0.04% (w/v).[4][9][13]
-
Final Dilution: Dilute the stock solution into the prepared buffer to achieve the desired final working concentration. A starting concentration of 4-5 µM is effective for most cell lines.[7][9]
-
Leakage Inhibitor (Optional): To reduce the leakage of the de-esterified dye from cells that express organic anion transporters, probenecid can be added to the working solution at a final concentration of 0.5-1.0 mM.[9][13]
Part 2: Cell Loading Protocol
-
Cell Plating: Plate cells on a confocal-compatible imaging dish or plate (e.g., glass-bottom dishes) and culture overnight to allow for adherence and recovery.
-
Pre-incubation Wash (Conditional): If compounds in your growth medium interfere with your experiment or the dye loading, gently wash the cells once with the dilution buffer (e.g., HHBS).[7]
-
Dye Loading: Remove the culture medium and add the freshly prepared Rhod-5N AM working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.[7][9][13] For some cell types, a longer incubation of up to 90 minutes may yield a better signal, but this must be balanced against potential cytotoxicity.
-
Wash: After incubation, gently remove the dye solution and wash the cells twice with fresh, pre-warmed buffer to remove any excess extracellular dye.[7][9][13] If using probenecid, include it in the wash buffer as well.
-
Recovery: Add fresh buffer to the cells and allow them to rest for at least 30 minutes at 37°C. This step is critical to ensure complete de-esterification of the AM ester by cellular esterases.
-
Imaging: The cells are now ready for imaging on the confocal microscope.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Rhod-5N AM.
Confocal Microscopy Settings for Rhod-5N
Confocal microscopy is essential for resolving the punctate mitochondrial staining pattern and eliminating out-of-focus fluorescence.[15] Careful optimization of acquisition parameters is crucial to maximize signal-to-noise while minimizing phototoxicity and photobleaching, especially in live-cell time-lapse experiments.[16]
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Excitation Wavelength | 543 nm or 561 nm laser line | Rhod-5N has an excitation maximum around 551 nm.[1] The 543 nm HeNe or 561 nm DPSS laser lines, common on many confocal systems, provide efficient excitation. |
| Emission Detection | 570 - 620 nm | The emission maximum is ~576 nm.[1] This range effectively captures the peak fluorescence while avoiding the excitation laser line. A standard TRITC filter set is also suitable.[7][9] |
| Dichroic Mirror | Appropriate for 543/561 nm excitation | Select a dichroic that efficiently reflects the laser line while transmitting the emission wavelengths. |
| Pinhole Size | 1 Airy Unit (AU) | This setting provides the optimal balance between confocality (z-axis resolution) and signal strength. Opening the pinhole slightly can increase signal at the cost of some sectioning ability. |
| Laser Power | As low as possible (typically 1-10%) | Start with minimal laser power and increase only as needed to get a usable signal. Over-exposure leads to rapid photobleaching and phototoxicity, which can create experimental artifacts.[16] |
| PMT/Detector Gain | Adjust for optimal dynamic range | Set the gain so that the brightest pixels in your image are just below saturation. This maximizes the signal-to-noise ratio without losing quantitative information. |
| Scan Speed | 400-800 Hz | Slower scan speeds increase the signal-to-noise ratio. For dynamic events, a faster speed may be necessary to achieve the required temporal resolution. |
| Frame Averaging | Line average of 2-4 | Averaging reduces random noise and improves image quality. However, it increases the pixel dwell time and phototoxicity, so a balance must be found. |
| Image Format | 12-bit or 16-bit | Use a higher bit depth to capture a wider dynamic range of fluorescence intensities, which is critical for quantitative analysis. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Signal | - Incomplete de-esterification.- Dye degradation (hydrolyzed AM ester).- Low dye concentration.- Incorrect imaging settings. | - Increase the post-loading recovery time to >30 minutes.- Use fresh, single-use aliquots of Rhod-5N AM stock.[6]- Empirically test higher working concentrations (up to 10 µM).- Verify excitation/emission settings and check laser/lamp function. |
| High Background | - Incomplete removal of extracellular dye.- Cell autofluorescence. | - Ensure thorough washing (at least 2x) after the loading step.- Image a control sample of unstained cells using the same settings to establish the baseline autofluorescence level. |
| Diffuse Cytosolic Staining | - Poor mitochondrial uptake.- Loss of mitochondrial membrane potential. | - Verify cell health; unhealthy cells may have depolarized mitochondria.- Ensure the loading buffer is appropriate and not causing cellular stress. |
| Rapid Photobleaching | - Laser power is too high.- Excessive exposure time. | - Reduce laser power to the minimum required for a good signal.- Increase scan speed or reduce the use of frame averaging.- For time-lapse, increase the interval between acquisitions. |
| Signs of Cell Death (e.g., Blebbing) | - Dye toxicity.- Phototoxicity. | - Reduce the dye concentration and/or incubation time.- Significantly reduce laser power and total exposure time. Use a sensitive detector to compensate.[16] |
References
-
Hollingworth, S., Gee, K. R., & Baylor, S. M. (2009). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients. Biophysical Journal. [Link]
-
Ribou, A. C., et al. (2007). Measurements of calcium with a fluorescent probe Rhod-5N: Influence of high ionic strength and pH. ResearchGate. [Link]
-
Smith, C. L. (2012). Confocal Microscopy: Principles and Modern Practices. PMC. [Link]
-
De Stefani, D., et al. (2016). Structure and function of the Mitochondrial Calcium Uniporter complex. PMC. [Link]
-
Mitochondrial calcium uniporter. Wikipedia. [Link]
-
Tips for Running a Successful Live Cell Imaging Experiment. Molecular Devices. [Link]
-
Raines, R. T. (2019). Esterification Delivers a Functional Enzyme into a Human Cell. PMC. [Link]
-
HOW TO USE THE CONFOCAL MICROSCOPES. University of Bristol. [Link]
-
Jonkman, J., & Brown, C. M. (2020). Tutorial: guidance for quantitative confocal microscopy. SCIAN-Lab. [Link]
-
Wescott, A. P., & Wile, K. J. (2018). Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells. NIH. [Link]
-
Rizzuto, R., et al. (2012). The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Physiological Roles. PMC. [Link]
-
Mitochondrial calcium uniporter. Proteopedia. [Link]
-
Guide to Confocal 5. University of Bristol. [Link]
-
Live Cell Imaging | Experiment Requirements. ibidi. [Link]
-
Specimen Preparation and Imaging - Confocal. Nikon's MicroscopyU. [Link]
-
Mitochondrial calcium uniporter – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 3. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Esterification Delivers a Functional Enzyme into a Human Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Mitochondrial calcium uniporter - Wikipedia [en.wikipedia.org]
- 11. proteopedia.org [proteopedia.org]
- 12. Rhod-5N, Tripotassium Salt, cell impermeant 500 μg | Contact Us | Invitrogen™ [thermofisher.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Confocal Microscopy: Principles and Modern Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scian.cl [scian.cl]
- 16. documents.thermofisher.com [documents.thermofisher.com]
High-Throughput Screening of Mitochondrial Calcium Dynamics using Rhod-5N AM
Executive Summary
This guide details the validation and application of Rhod-5N AM , a low-affinity calcium indicator (
This protocol addresses the critical challenge of compartmental specificity . By leveraging the cationic nature of the Rhodamine fluorophore and specific loading thermodynamics, we can achieve exclusive mitochondrial localization without the need for physical cell permeabilization, enabling robust live-cell HTS campaigns targeting the Mitochondrial Calcium Uniporter (MCU) or mitochondrial permeability transition pore (mPTP).
Mechanism of Action & Experimental Logic
The "Low Affinity" Advantage
In drug discovery, distinguishing between cytosolic and mitochondrial calcium events is paramount. High-affinity dyes saturate instantly upon mitochondrial entry.[1] Rhod-5N’s low affinity ensures that the fluorescence signal is linear relative to the massive calcium flux entering the mitochondria, providing a wide dynamic range for assaying MCU potentiators or inhibitors.
Electrophoretic Mitochondrial Loading
Rhod-5N AM is a delocalized lipophilic cation.[1] According to the Nernst equation, it accumulates in the mitochondrial matrix driven by the highly negative mitochondrial membrane potential (
-
Cytosolic Sequestration: 10-fold concentration.[1]
-
Mitochondrial Sequestration: 1000-fold concentration (relative to extracellular).[1]
To ensure the signal originates from the mitochondria and not the cytosol, we utilize a "Cold Load / Warm Chase" protocol. Loading at reduced temperatures minimizes cytosolic esterase activity, allowing the uncleaved AM ester to transit through the cytosol and accumulate in the mitochondria before hydrolysis traps it.[2]
Visualizing the Mechanism
Figure 1: Mechanism of Rhod-5N AM mitochondrial accumulation driven by membrane potential (
Pre-Screening Validation: The Self-Validating System[1]
Before launching a 384-well screen, you must validate that your signal is indeed mitochondrial.[1]
Validation Controls
| Control Type | Reagent | Concentration | Expected Outcome | Mechanism |
| Negative Control | DMSO | 0.1% | Baseline Signal | Vehicle control.[1] |
| Signal Ablation | FCCP or CCCP | 1-5 µM | Loss of Signal | Uncoupler collapses |
| Uptake Block | Ru360 | 1-10 µM | Reduced Peak | Specific inhibitor of the MCU. confirms signal is MCU-dependent. |
| Masive Influx | Ionomycin | 1-5 µM | Max Signal | Ionophore bypasses physiological channels (saturation control).[1] |
Detailed HTS Protocol
Platform: FLIPR / FDSS / FlexStation (Fluorescence Microplate Reader) Cell Model: HeLa, HEK293, or HepG2 (Adherent cells preferred)[1]
Phase 1: Reagent Preparation[3]
-
Rhod-5N AM Stock: Dissolve
vial in anhydrous DMSO to make a 1 mM stock . -
Assay Buffer (HBSS-H): HBSS + 20 mM HEPES, pH 7.[1]4. Do not use Probenecid unless dye leakage is severe, as it can affect mitochondrial transporters.
Phase 2: Dye Loading (Cold Load / Warm Chase)[1]
-
Seed Cells: 15,000 cells/well in 384-well black-wall/clear-bottom plates. Incubate 24h.
-
Wash: Remove media and wash 1x with HBSS-H.[1]
-
Loading Solution: Prepare 4-5 µM Rhod-5N AM in HBSS-H.
-
Cold Incubation: Add
dye solution. Incubate at 4°C (or Room Temp) for 45-60 minutes.-
Why? Low temp slows esterase hydrolysis, allowing the lipophilic AM ester to reach the mitochondria intact.[2]
-
-
Warm Chase: Remove dye.[1] Wash 2x with warm HBSS-H. Incubate at 37°C for 15 minutes.
-
Why? Restores physiological function and completes hydrolysis within the matrix.
-
Phase 3: The Screen (Agonist-Evoked Ca2+ Transfer)
Instead of direct mitochondrial stimulation, we use the ER-Mitochondria tethering axis.[1]
-
Baseline: Measure fluorescence (Ex 540nm / Em 590nm) for 30 seconds.
-
Compound Addition: Add test compounds (library). Incubate 10-30 mins.
-
Stimulation: Inject 100 µM ATP or 100 µM Histamine .
-
Readout: Monitor kinetics for 120 seconds.
HTS Workflow Diagram
Figure 2: Step-by-step HTS workflow for mitochondrial calcium screening.
Data Analysis & Interpretation
Quantitative Metrics
Raw fluorescence units (RFU) should be normalized to baseline (
| Metric | Calculation | Biological Meaning |
| Peak Amplitude | Total mitochondrial Ca2+ uptake capacity.[1] | |
| Uptake Rate | Slope ( | MCU channel conductance/activity.[1] |
| Decay Rate | Activity of mitochondrial efflux (NCLX) or mPTP opening.[1] |
Troubleshooting Guide
-
High Cytosolic Background: If the baseline is high or responds to small cytosolic fluctuations, the dye is not strictly mitochondrial.
-
Solution: Use MnCl2 (100 µM) in the extracellular buffer during the read. Mn2+ quenches cytosolic dye but cannot enter the mitochondria rapidly, leaving the mitochondrial signal intact.
-
-
Low Signal:
-
Solution: Verify cell health. Depolarized mitochondria (unhealthy cells) will not load the dye.[1] Check with TMRM or JC-1 to verify
.
-
References
-
Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells . National Institutes of Health (NIH) / PubMed Central.[1] Available at: [Link]
-
Imaging mitochondrial calcium fluxes with fluorescent probes . UCL Discovery. Available at: [Link]
-
High-Throughput Screening (HTS) in Drug Discovery . Hilaris Publisher.[1] Available at: [Link][1][2]
Sources
Mastering Intracellular Calcium Measurement: A Detailed Guide to Rhod-5N AM Incubation Parameters
For researchers, scientists, and drug development professionals venturing into the intricate world of intracellular calcium (Ca²⁺) signaling, the fluorescent indicator Rhod-5N AM stands as a important tool. Its utility lies in its low affinity for Ca²⁺, making it particularly well-suited for measuring high concentration Ca²⁺ dynamics, such as those within organelles like the endoplasmic reticulum and mitochondria, or in cellular models where Ca²⁺ transients are exceptionally large.[1][2][3] However, the successful application of Rhod-5N AM hinges on a critical, yet often superficially addressed, aspect of the experimental workflow: the optimization of incubation time and temperature.
This guide deviates from rigid, one-size-fits-all protocols. Instead, it offers a deep dive into the principles governing Rhod-5N AM loading and provides a framework for empirical optimization, empowering you to develop a robust and reproducible assay tailored to your specific cellular model and experimental questions.
The Foundational Principle: From AM Ester to Active Probe
The journey of Rhod-5N AM from its application to the extracellular milieu to becoming a functional intracellular Ca²⁺ sensor is a multi-step process. Understanding this pathway is paramount to comprehending the rationale behind incubation parameter optimization.
Rhod-5N AM is a cell-permeant acetoxymethyl (AM) ester derivative of the Ca²⁺-sensitive fluorophore, Rhod-5N.[1][2] The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell's cytoplasm. Once inside, ubiquitous intracellular esterases cleave the AM ester groups, liberating the hydrophilic, Ca²⁺-sensitive form of the dye, Rhod-5N.[4] This enzymatic conversion effectively traps the indicator inside the cell, as the now-charged molecule can no longer freely traverse the lipid bilayer. The active Rhod-5N then reports changes in intracellular Ca²⁺ concentration through a significant increase in fluorescence intensity upon binding to Ca²⁺.[3][5]
Figure 2: A generalized experimental workflow for Rhod-5N AM loading.
Part 3: Assessing the Outcome
-
Signal-to-Noise Ratio: For each condition, measure the basal fluorescence and the fluorescence following stimulation with a Ca²⁺ agonist (e.g., ionomycin). A higher fold-change indicates a better signal-to-noise ratio.
-
Dye Localization: Visually inspect the cells under a fluorescence microscope. A diffuse, cytosolic staining pattern is ideal. Punctate staining or bright fluorescence in specific organelles indicates compartmentalization.
-
Cell Viability: Assess cell viability using a standard assay such as Trypan Blue exclusion or a commercial cytotoxicity kit. [6][7][8]This is particularly important when using higher dye concentrations or longer incubation times.
Considerations for Different Cell Types
-
Adherent vs. Suspension Cells: The principles of loading are the same, but the handling differs. For suspension cells, centrifugation steps are required for washing and media changes. [9]Be gentle during centrifugation to maintain cell health. The loading can be performed in tubes or multi-well plates designed for suspension cultures.
-
Primary Neurons and Brain Slices: These are often more delicate than cell lines. Lower concentrations of Rhod-5N AM and longer incubation times at lower temperatures (e.g., room temperature or 30°C) are often preferred to minimize cytotoxicity.
-
Cancer Cell Lines: Many cancer cell lines are robust and can tolerate standard loading conditions (37°C for 30-60 minutes). However, some lines have highly active multidrug resistance transporters that can efficiently extrude the dye, necessitating the use of probenecid.
A Note on the Dissociation Constant (Kd)
There is a notable discrepancy in the reported Ca²⁺ dissociation constant (Kd) for Rhod-5N, with some sources citing a value of approximately 19 µM [2]and others around 320 µM. [3][5]This variation can arise from differences in the buffers and conditions used for determination. For precise quantitative measurements of Ca²⁺ concentrations, it is highly recommended to perform an in situ calibration of the dye within your specific cell type and experimental conditions. [10][11]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Fluorescence Signal | - Incomplete hydrolysis of AM ester- Insufficient dye concentration- Dye extrusion | - Increase incubation time- Increase Rhod-5N AM concentration- Add probenecid to the buffer |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence | - Perform additional washing steps- Use a phenol red-free imaging medium |
| Punctate Staining (Compartmentalization) | - Incubation temperature is too high | - Lower the incubation temperature to room temperature and increase the incubation time |
| Cell Death/Poor Cell Health | - Rhod-5N AM concentration is too high- Incubation time is too long- Cytotoxicity of DMSO or Pluronic F-127 | - Decrease the dye concentration- Reduce the incubation time- Minimize the final concentration of DMSO and Pluronic F-127 |
Conclusion
The optimization of incubation time and temperature for Rhod-5N AM is not a trivial step but a cornerstone of a successful and reproducible intracellular Ca²⁺ measurement experiment. By moving beyond a "one-size-fits-all" mentality and embracing a systematic, empirical approach to optimization, researchers can unlock the full potential of this powerful low-affinity Ca²⁺ indicator. The principles and protocols outlined in this guide provide a robust framework for this endeavor, ensuring data of the highest quality and integrity.
References
- Lattanzio, F. A., & Pressman, B. C. (1995). Effects of temperature on calcium-sensitive fluorescent probes. Cell Calcium, 17(4), 279-286.
- Brière, C., et al. (2006). Measurements of calcium with a fluorescent probe Rhod-5N: Influence of high ionic strength and pH. Talanta, 70(3), 517-522.
-
Reddit. (2022). Best Practices for Adherent vs Suspension Cell Lines? Retrieved from [Link]
- Moha ou Maati, H., et al. (2019). Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block. The Journal of general physiology, 151(10), 1205–1218.
- Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of neuroscience methods, 240, 42–47.
-
protocols.io. (2022). Calcium imaging in human dorsal root ganglia neurons. Retrieved from [Link]
- Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American journal of physiology. Cell physiology, 295(3), C761–C767.
- Adan, A., et al. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Pharmaceutical Biotechnology (Vol. 17, Issue 10, pp. 835-843).
-
Interchim. (n.d.). Fluo-4,Ca2+ indicators. Retrieved from [Link]
Sources
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 4. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 7. scispace.com [scispace.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. reddit.com [reddit.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rhod-5N AM Dye Leakage
Welcome to the technical support guide for Rhod-5N AM. This document is designed for researchers, scientists, and drug development professionals who are utilizing the Rhod-5N AM calcium indicator and encountering challenges with signal stability, specifically dye leakage. As application scientists with extensive field experience, we understand that experimental success lies in mastering the nuances of a reagent's behavior. This guide moves beyond simple protocol recitation to explain the causality behind common issues and provide robust, validated solutions.
The Challenge: Understanding Rhod-5N AM Loading and Leakage
Rhod-5N AM is a powerful tool for measuring intracellular calcium, particularly at high concentrations (Kd ≈ 320 µM).[1][2] Its utility hinges on a two-step mechanism. First, the acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell.[3] Once inside, cytosolic esterases cleave the AM esters, transforming the molecule into its active, cell-impermeant form, Rhod-5N. This charged molecule is now trapped within the cytoplasm and can bind to calcium, producing a fluorescent signal.
However, the very process that traps the dye can also be its escape route. The de-esterified Rhod-5N is a negatively charged organic anion. Many cell types express organic anion transporters (OATs) in their plasma membranes, which can recognize and actively extrude the dye from the cell, leading to a progressive loss of fluorescent signal.[4][5]
Visualizing the Pathway: From Loading to Leakage
The following diagram illustrates the journey of the Rhod-5N AM dye and the mechanism by which it can be prematurely removed from the cell.
Caption: Mechanism of Rhod-5N AM loading, activation, and subsequent efflux via organic anion transporters (OATs).
Troubleshooting FAQs: Your Questions Answered
This section addresses the most common issues encountered during experiments with Rhod-5N AM.
Q1: My fluorescence signal is bright initially but then decreases rapidly over the next 15-30 minutes. What is causing this dye leakage?
A: This is the classic sign of active dye extrusion. After intracellular esterases cleave the AM esters, the resulting Rhod-5N molecule is a charged anion. Many cell types, particularly those of renal or hepatic origin, possess membrane proteins called organic anion transporters (OATs) that actively pump such molecules out of the cell.[4][6] This efflux is an ATP-dependent process designed to clear xenobiotics, but it unfortunately also recognizes and removes the active form of your indicator.
Q2: How can I prevent Rhod-5N from being pumped out of my cells?
A: The most effective and widely adopted solution is to use an OAT inhibitor. Probenecid is a well-characterized drug that competitively inhibits OATs, effectively blocking the dye's primary escape route.[5][7][8] By including probenecid in your loading and imaging buffers, you can significantly improve dye retention and signal stability over time.
-
Causality: Probenecid works by competing with the de-esterified dye for the binding sites on the transporters.[7] This reduces the rate of dye efflux, keeping the active indicator inside the cell for a longer duration.
-
Recommendation: Add probenecid at a final concentration of 0.5-1.0 mM to both the dye loading solution and the final wash/imaging buffer.[3][4] See Protocol 2 for a detailed methodology.
Q3: My cells look unhealthy, are rounding up, or detaching after loading with Rhod-5N AM. What should I do?
A: Cell toxicity or morphological changes are typically due to overloading the cells with the dye. While the goal is to get a bright signal, excessive intracellular concentrations of AM esters or the de-esterified dye can be cytotoxic.[9]
-
Causality: High concentrations of any calcium chelator can buffer intracellular calcium too strongly, disrupting normal signaling pathways.[9] Furthermore, the hydrolysis of AM esters releases formaldehyde, which is toxic to cells.
-
Troubleshooting Steps:
-
Reduce Dye Concentration: The optimal concentration is highly cell-type dependent. While 4-5 µM is a common starting point, you may need to titrate down to 1-2 µM.[4][10]
-
Decrease Incubation Time: Shorten the loading period from 60 minutes to 30 minutes.[4]
-
Lower Incubation Temperature: Loading at room temperature instead of 37°C can slow both dye uptake and esterase activity, sometimes reducing toxicity. However, this may also result in incomplete de-esterification, so it requires careful optimization.
-
Ensure High-Quality Reagents: Use high-quality, anhydrous DMSO for your stock solution, as water contamination can pre-hydrolyze the AM ester, increasing extracellular fluorescence and potential toxicity.[10][11]
-
Q4: I'm seeing a punctate or granular staining pattern instead of a diffuse, even signal in the cytoplasm. Why is this happening?
A: This phenomenon is known as compartmentalization. It occurs when the dye preferentially accumulates within intracellular organelles instead of remaining dispersed in the cytoplasm. Due to their cationic nature, rhodamine-based AM esters have a known tendency to accumulate in mitochondria, which have a negative membrane potential.[11]
-
Causality: The positively charged AM ester form can be drawn into the negatively charged mitochondrial matrix. If the dye is de-esterified there, it becomes trapped, leading to bright fluorescent spots corresponding to mitochondria.[11]
-
Troubleshooting Steps:
-
Lower Incubation Temperature: Performing the loading at a lower temperature (e.g., room temperature or even 4°C) can reduce active uptake into organelles.[9]
-
Reduce Incubation Time: Shorter loading times give the dye less opportunity to sequester.
-
Use Pluronic® F-127: This non-ionic detergent helps to disperse the lipophilic AM ester in your aqueous loading buffer, which can lead to more uniform loading and less aggregation. A typical final concentration is 0.02-0.04%.[4][10]
-
Q5: My overall signal is very weak, even at the beginning of the experiment.
A: Weak signal can stem from several factors, from reagent quality to suboptimal loading conditions.
-
Troubleshooting Logic:
Caption: Troubleshooting workflow for diagnosing the cause of a weak fluorescent signal.
Key Experimental Protocols
Protocol 1: Standard Rhod-5N AM Loading Protocol
This protocol provides a baseline for loading most adherent cell lines.
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., black-wall, clear-bottom 96-well plate) and grow overnight to the desired confluency.
-
Reagent Preparation:
-
Prepare a 2-5 mM stock solution of Rhod-5N AM in high-quality, anhydrous DMSO.[10] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Prepare the loading buffer: Dilute the Rhod-5N AM stock solution into a buffer of your choice (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES - HHBS) to a final concentration of 2-10 µM (start with 4-5 µM).[4]
-
(Optional but Recommended) Add Pluronic® F-127 to the loading buffer to a final concentration of 0.04% to aid dye solubilization.[4]
-
-
Cell Loading:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with warm HHBS.
-
Add the Rhod-5N AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[10]
-
-
Washing:
-
Aspirate the loading buffer.
-
Wash the cells twice with warm HHBS (or your final imaging buffer) to remove any extracellular dye.
-
Add the final imaging buffer to the cells.
-
-
Imaging: Proceed with your fluorescence microscopy experiment. Use a standard TRITC/Rhodamine filter set (Excitation ~540 nm / Emission ~590 nm).[4]
Protocol 2: Protocol for Using Probenecid to Inhibit Dye Leakage
This protocol incorporates probenecid to enhance dye retention.
-
Cell Preparation: Same as Protocol 1.
-
Reagent Preparation:
-
Prepare Rhod-5N AM stock solution as described above.
-
Prepare a stock solution of probenecid (e.g., 100 mM in 1 M NaOH, then neutralize with HCl, or use a water-soluble sodium salt version).
-
Prepare the loading buffer with probenecid: Dilute Rhod-5N AM stock into HHBS to the desired concentration (e.g., 4-5 µM). Add probenecid to a final concentration of 0.5-1.0 mM.[4] Add Pluronic® F-127 if desired.
-
Prepare the wash/imaging buffer with probenecid: Add probenecid to your final imaging buffer (e.g., HHBS) to the same final concentration (0.5-1.0 mM).
-
-
Cell Loading:
-
Follow steps 3a-3c from Protocol 1.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Aspirate the loading buffer.
-
Wash the cells twice with the warm wash/imaging buffer containing probenecid.
-
Add the final imaging buffer containing probenecid to the cells.
-
-
Imaging: Proceed with your experiment. The presence of probenecid in the final buffer is crucial for continued inhibition of the transporters.
Protocol 3: Quality Control - Testing for AM Ester Hydrolysis
If you suspect your Rhod-5N AM stock has degraded, this simple fluorometric test can confirm its viability.[11]
-
Prepare Solutions:
-
Calcium-Free Buffer: A buffer like HHBS with no added calcium and preferably with a small amount of EGTA (e.g., 1 mM).
-
Calcium-Saturating Buffer: The same buffer with a high concentration of added calcium (e.g., 10 mM CaCl₂).
-
Dye Solution: Dilute a small amount of your Rhod-5N AM stock solution to ~1 µM in the calcium-free buffer.
-
-
Measurement:
-
In a fluorometer, measure the fluorescence intensity of the dye solution using appropriate wavelengths (Ex: 550 nm, Em: 580 nm). The intensity should be very low.
-
Add a small volume of the calcium-saturating buffer to the cuvette.
-
Measure the fluorescence intensity again.
-
-
Interpretation:
-
Good Quality Dye: There should be no significant increase in fluorescence upon adding calcium. This indicates the AM esters are intact and cannot bind calcium.
-
Hydrolyzed Dye: A significant increase in fluorescence indicates that the AM esters have been cleaved, and the resulting Rhod-5N is now binding to the added calcium. This stock should be discarded.[11]
-
Summary of Key Parameters
| Parameter | Recommended Starting Range | Key Considerations |
| Rhod-5N AM Concentration | 2 - 10 µM (Start with 4-5 µM)[10] | Cell-type dependent. Titrate to find the lowest concentration that gives a robust signal to avoid toxicity.[9] |
| Incubation Time | 30 - 60 minutes[4] | Longer times may increase signal but also risk compartmentalization and toxicity.[4][9] |
| Incubation Temperature | 37°C | Lowering temperature can reduce compartmentalization and leakage but will slow de-esterification. |
| Pluronic® F-127 | 0.02% - 0.04%[10] | Improves dye solubility in aqueous buffers, promoting more uniform cell loading. |
| Probenecid | 0.5 - 1.0 mM[4] | Essential for cell types with active OATs. Must be present during loading and imaging. |
| DMSO Quality | Anhydrous (High-Quality) | Critical for preventing premature hydrolysis of the AM ester stock solution.[10] |
References
-
Dubey, R., et al. (2020). Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect. Chemical Science, 11(20), 5224-5230. Retrieved from [Link]
-
Wu, W., et al. (2017). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. Kidney International, 91(6), 1449-1458. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid? Retrieved from [Link]
-
Spiller, D. G., et al. (2019). Help with change in cell behavior following calcium dye staining/incubation? ResearchGate. Retrieved from [Link]
-
Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. Retrieved from [Link]
-
Grimm, J. B., et al. (2019). Optimization and functionalization of red-shifted rhodamine dyes. bioRxiv. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Intracellular Staining Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Different mechanisms of action of probenecid in the proximal renal tubule. Retrieved from [Link]
-
Glogger, M., et al. (2022). Improved Dye Survival in Expansion Microscopy through Stabilizer‐Conjugated Linkers. Angewandte Chemie International Edition, 61(15), e202116238. Retrieved from [Link]
-
van der Made, T. K. (2022). Renal Organic Anion Transporter-Mediated Drug-Drug Interactions with Probenecid: A Systematic Review. Utrecht University Student Theses Repository. Retrieved from [Link]
-
Olympus. (n.d.). Fluorescence Microscopy Errors. Evident Scientific. Retrieved from [Link]
Sources
- 1. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 2. Rhod-5N, tripotassium salt | AAT Bioquest [aatbio.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing Cytosolic Calcium Measurements with Rhod-5N AM
A Senior Application Scientist's Guide to Preventing Dye Compartmentalization
Welcome to our dedicated guide for researchers, scientists, and drug development professionals utilizing the low-affinity calcium indicator, Rhod-5N. This resource provides in-depth troubleshooting advice and optimized protocols to overcome the common challenge of dye compartmentalization, ensuring the fidelity of your cytosolic calcium measurements.
Part 1: Understanding the Challenge & Core FAQs
This section addresses the fundamental questions surrounding Rhod-5N and the phenomenon of subcellular sequestration.
Q1: What is Rhod-5N AM and why is it used for calcium imaging?
Rhod-5N is a fluorescent calcium (Ca2+) indicator based on the rhodamine chromophore. It is characterized by its low affinity for Ca2+, with a dissociation constant (Kd) of approximately 320 µM.[1] This property makes it particularly well-suited for measuring high concentrations of calcium, in the range of 10 µM to 1 mM, which would saturate higher-affinity indicators like Fura-2 or Fluo-4.[1]
The "AM" suffix indicates that it is in its acetoxymethyl (AM) ester form. This chemical modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant Rhod-5N in the intracellular space where it can bind to calcium.
Q2: I'm seeing a punctate or speckled fluorescence pattern instead of a diffuse cytosolic signal. What is happening?
This is the classic sign of compartmentalization . Instead of remaining exclusively in the cytosol, the de-esterified Rhod-5N is being actively sequestered into intracellular organelles, primarily mitochondria and to a lesser extent, the endoplasmic/sarcoplasmic reticulum (ER/SR).[2][3]
The AM ester forms of many rhodamine-based indicators are cationic. This positive charge leads to their potential-driven uptake into mitochondria, which maintain a highly negative membrane potential.[2][4] Even after the AM ester is cleaved, the resulting dye can be trapped, leading to bright, punctate mitochondrial staining and a depleted cytosolic signal.[2][5] This artifact can severely compromise the interpretation of cytosolic Ca2+ dynamics.
Q3: Why does compartmentalization compromise my data?
Compartmentalization introduces several critical artifacts:
-
Signal Contamination: The fluorescence signal will be dominated by the high Ca2+ concentrations within organelles (especially mitochondria), masking the true cytosolic Ca2+ changes you intend to measure.
-
Inaccurate Kinetics: The rates of Ca2+ uptake and release from these organelles will distort the kinetics of the cytosolic signal.
-
Reduced Cytosolic Signal: Sequestration lowers the concentration of the indicator in the cytosol, reducing the signal-to-noise ratio and potentially causing you to miss subtle Ca2+ transients.
-
Cellular Stress: Overloading organelles with a chemical dye can induce stress and alter the very physiological responses you are trying to study.
Q4: How can I prevent Rhod-5N from entering these organelles?
Preventing compartmentalization requires a multi-faceted approach focused on optimizing the dye loading protocol. The key strategies involve:
-
Lowering the Loading Temperature: Reducing the temperature during incubation slows down active transport processes involved in organellar sequestration.
-
Using Chemical Inhibitors: Employing agents that block specific transporters can significantly reduce dye uptake into organelles and extrusion from the cell.
-
Minimizing Dye Concentration and Incubation Time: Using the lowest effective concentration for the shortest possible time reduces the likelihood of off-target accumulation.
-
Employing a Surfactant: Using a non-ionic detergent like Pluronic™ F-127 aids in the solubilization of the AM ester in your aqueous loading buffer.[6][7]
Part 2: Troubleshooting Guide & Key Reagents
This section provides specific solutions and explains the mechanisms behind them.
My Rhod-5N signal is weak and localized in distinct spots. What should I do?
This indicates significant compartmentalization. The following troubleshooting steps are recommended, starting with the most impactful.
Step 1: Modify Your Loading Temperature
-
Problem: Standard loading at 37°C promotes the rapid, active uptake of Rhod-5N into organelles.[6]
-
Solution: Perform the dye loading at a lower temperature, such as room temperature (20-25°C) or even on ice (4°C). This dramatically slows down the activity of transporters responsible for sequestration. While loading will be slower, it will be more specific to the cytosol. You may need to empirically determine the optimal time and temperature for your specific cell type.
Step 2: Incorporate Organic Anion Transporter (OAT) Inhibitors
-
Problem: Once inside the cell, the active form of Rhod-5N is an organic anion. Many cell types, particularly cell lines like CHO and HeLa, actively pump these anions out of the cell using OATs, reducing your signal.[8] These transporters may also contribute to organellar loading.
-
Solution: Use probenecid or sulfinpyrazone . These are inhibitors of OATs that, when added to your loading and imaging buffers, help retain the dye in the cytoplasm.[9][10]
Step 3: Optimize Pluronic™ F-127 Concentration
-
Problem: Rhod-5N AM is hydrophobic and can precipitate in aqueous buffer, leading to inefficient and uneven cell loading.
-
Solution: Pluronic™ F-127 is a non-ionic surfactant that helps disperse the AM ester in the loading buffer.[7] It is typically prepared as a 20% stock solution in DMSO.[13] For your final loading buffer, a concentration of 0.02-0.04% is often recommended.[6][7]
Parameter Optimization Table
| Parameter | Standard Protocol (Prone to Artifacts) | Optimized Protocol (Minimizes Compartmentalization) | Rationale & Key Insight |
| Loading Temperature | 37°C | 20-25°C (Room Temp) or 4°C | Lowering temperature is the most effective way to inhibit active transport into organelles.[16] |
| Rhod-5N AM Conc. | 5-10 µM | 2-5 µM | Use the minimum concentration that provides a detectable signal to reduce overloading and toxicity.[6] |
| Incubation Time | 45-60 min | 30-45 min (at RT) or 60 min (at 4°C) | Shorter incubation times limit the window for sequestration to occur. Must be balanced with loading efficiency. |
| Pluronic™ F-127 | 0.05% - 0.1% | 0.02% - 0.04% | Sufficient to disperse the dye without causing significant membrane perturbation.[7][14] |
| OAT Inhibitors | Not Used | 1-2.5 mM Probenecid or 0.1-0.25 mM Sulfinpyrazone | Blocks efflux pumps, increasing intracellular dye retention and preventing signal loss.[8][9] |
Part 3: Optimized Protocols & Validation
Here we provide a step-by-step methodology and a visual workflow for achieving reliable cytosolic Rhod-5N measurements.
Visual Workflow for Preventing Compartmentalization
Caption: Optimized workflow for loading Rhod-5N AM.
Step-by-Step Optimized Loading Protocol
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
1. Reagent Preparation:
-
Rhod-5N AM Stock (2-5 mM): Dissolve Rhod-5N AM in high-quality, anhydrous DMSO. Aliquot into single-use tubes and store at -20°C, protected from light and moisture.[6]
-
Pluronic™ F-127 Stock (20% w/v): Dissolve Pluronic™ F-127 in high-quality DMSO. This may require warming. Store at room temperature.[13]
-
Probenecid Stock (250 mM): Dissolve probenecid in 1 M NaOH, then adjust the pH to ~7.4 with HEPES. Store at 4°C.
2. Loading Solution Preparation (Final Volume: 1 mL): a. Start with 1 mL of your desired physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). b. Add 10 µL of the 250 mM Probenecid stock solution (Final concentration: 2.5 mM). c. In a separate microfuge tube, mix 1 µL of your Rhod-5N AM stock (e.g., 4 mM) with 1 µL of the 20% Pluronic™ F-127 stock. Vortex briefly. d. Add the Rhod-5N/Pluronic mixture to the 1 mL of buffer containing probenecid. This yields a final dye concentration of 4 µM and a Pluronic concentration of 0.02%. Vortex immediately and thoroughly.
3. Cell Loading Procedure: a. Culture your cells on glass-bottom dishes or coverslips suitable for imaging. b. Aspirate the culture medium and wash the cells once with the physiological buffer (containing probenecid). c. Add the final loading solution to the cells. d. Incubate for 30-45 minutes at room temperature (20-25°C) , protected from light. e. Aspirate the loading solution and wash the cells 2-3 times with buffer (containing probenecid) to remove extracellular dye.
4. De-esterification and Imaging: a. Add fresh buffer (containing probenecid) to the cells. b. Incubate for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM ester by cytosolic esterases. c. You are now ready to begin your imaging experiment.
Visualizing the Problem and Solution
Caption: Mechanism of Rhod-5N compartmentalization and its prevention.
Part 4: Alternative Indicators & Final Considerations
Q5: Are there alternative red-shifted indicators that are less prone to compartmentalization?
Yes. While Rhod-5N is useful for its low affinity, other dyes have been developed with improved cytosolic retention.
-
Rhod-4™: This indicator is often cited as a better-retained alternative to Rhod-2 (the parent compound of Rhod-5N) for cytosolic measurements.[13][17]
-
Calbryte™ Series: Newer generations of dyes, such as Calbryte™ 590, are specifically designed for high performance in cell-based assays with excellent signal-to-noise and improved intracellular retention, often without the need for probenecid.[17]
Choosing an alternative depends on the specific Ca2+ concentration range you need to measure and the spectral properties compatible with your imaging setup.
By carefully controlling loading conditions and using the appropriate chemical tools, you can successfully prevent the compartmentalization of Rhod-5N AM and acquire high-fidelity data on cytosolic calcium dynamics.
References
- Babcock, D. F., Hille, B., & Lagnado, L. (1997). Mitochondrial Participation in the Intracellular Ca2+ Network. Journal of General Physiology, 110(3), 227-254.
- Carbó, R., et al. (2012). Dynamics of mitochondrial [Ca(2+)] measured with the low-Ca(2+)-affinity dye rhod-5N. Cell Calcium, 51(1), 1-11.
- Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648.
- Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores. The Journal of biological chemistry, 264(14), 8171–8178.
- Loussouarn, M., et al. (2001). Measurements of calcium with a fluorescent probe Rhod-5N: Influence of high ionic strength and pH. Analytical Biochemistry, 293(2), 238-244.
- Barreto-Chang, O. L., & Dolmetsch, R. E. (2009). Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells. Cell Calcium, 45(4), 357-363.
- Launikonis, B. S., et al. (2010). Measurement of compartmentalized Ca 2 in T-tubules and SR of mechanically skinned adult mouse skeletal muscle fiber. Journal of Visualized Experiments, (41), 2006.
-
ResearchGate. (n.d.). Probenecid induces increased intracellular calcium concentrations... [Image from scientific publication]. Retrieved from [Link]
- Barsukova, A. G., et al. (2016). Mitochondrial Membrane Potential‐dependent Endoplasmic Reticulum Fragmentation is an Important Step in Neuritic Degeneration. The FASEB Journal, 30(4), 1599-1613.
- Marcano, A., et al. (1975). Temperature Effects in Rhodamine B Dyes and Improvement in CW Dye Laser Performance. Applied Optics, 14(12), 3019-3022.
- Chalmers, S., et al. (2012). Examining the Role of Mitochondria in Ca2+ Signaling in Native Vascular Smooth Muscle. Journal of Visualized Experiments, (68), e4202.
-
FluoroFinder. (2022, April 19). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. Retrieved from [Link]
- Chung, M. K., et al. (2007). Transient Receptor Potential V2 Expressed in Sensory Neurons Is Activated by Probenecid. Journal of Neuroscience, 27(39), 10494-10502.
-
Interchim. (n.d.). Fluo-4,Ca2+ indicators. [Product Information]. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhod-2/AM labels mitochondria and reports changes in intramitochondrial... [Image from scientific publication]. Retrieved from [Link]
- Song, H., et al. (2018). Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions. Scientific Reports, 8(1), 15265.
-
ResearchGate. (2012, October 25). Could anyone suggest what is the best/convenient way to detect intracellular calcium influx in cell culture? [Forum discussion]. Retrieved from [Link]
-
ResearchGate. (n.d.). Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells. [Publication information]. Retrieved from [Link]
- Canning, J., et al. (2021). Time-resolved and temperature tuneable measurements of fluorescent intensity using a smartphone fluorimeter. Analyst, 146(12), 3878-3886.
-
AUB ScholarWorks. (2024). Fluorescent-Based Temperature Memory Reporter for Nanoscale Thermal Measurements. Retrieved from [Link]
- Pisanò, M., & Lechner, S. G. (2022). Calcium imaging for analgesic drug discovery. British journal of pharmacology, 179(1), 12–25.
Sources
- 1. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Examining the Role of Mitochondria in Ca2+ Signaling in Native Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 14. Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
Technical Support Center: Rhod-5N Mitochondrial Calcium Imaging
Topic: Removing Extracellular Dye & Optimizing Signal-to-Noise in Rhod-5N Loading Ticket ID: #RHOD5N-OPT-001 Assigned Specialist: Senior Application Scientist, Cell Analysis Division
Introduction: The "Low Affinity" Paradox
Welcome to the technical support center. You are likely facing a common paradox with Rhod-5N: High background fluorescence despite using a low-affinity indicator.
Rhod-5N is designed with a dissociation constant (
The Problem: Standard extracellular buffers contain 1–2 mM
This guide provides the protocols to physically remove and chemically silence this extracellular noise.
Part 1: The Mechanism of Interference
To fix the image, we must understand the dye's journey.
-
Loading: Rhod-5N AM (acetoxymethyl ester) is hydrophobic and crosses the plasma membrane.
-
Trapping: Intracellular esterases cleave the AM groups. The dye becomes charged (salt form) and is trapped.
-
Sequestration: Due to the positive charge of the rhodamine core and the highly negative mitochondrial membrane potential (
), the dye accumulates 100-1000x inside the mitochondria. -
The Leak: If the AM ester is not washed away, or if the hydrolyzed dye leaks out of the cell via anion transporters, it encounters high extracellular
, causing high background.
Workflow Visualization
Figure 1: The trajectory of Rhod-5N. Note that "Leaked Rhod-5N Salt" in the extracellular space is the primary source of background noise due to high ambient calcium.
Part 2: Troubleshooting & Protocols
Issue 1: Physical Removal (The Wash Step)
Symptom: High background immediately after loading. Cause: Incomplete removal of the AM ester or residual hydrolyzed dye on the glass/plastic surface.
Standard Wash Protocol (Self-Validating): Do not simply replace the media. The dye sticks to plastic.
-
Aspirate the loading solution completely.
-
Wash 1: Add
-free HBSS or Tyrode’s buffer. Incubate for 2 minutes at room temperature.-
Why? Removing calcium temporarily lowers the background fluorescence of any remaining extracellular dye, allowing you to see if the cells are healthy.
-
-
Wash 2: Aspirate and wash with your experimental buffer (containing
). -
Wash 3 (The Chase): Incubate cells in experimental buffer for 15–20 minutes at room temperature (or 37°C) before imaging.
-
Critical Step: This "de-esterification" phase allows any remaining intracellular AM ester to fully hydrolyze and sequester into mitochondria. If you image too soon, uncleaved AM ester will continue to generate new background noise.
-
Issue 2: Chemical Quenching (When Washing Fails)
Symptom: Background remains high even after 3 washes, or cells are too fragile for aggressive washing. Solution: Use a heavy metal quencher.
Manganese (
| Quencher | Concentration | Mechanism | Application |
| Manganese ( | 50–100 µM | Competes with | Standard. Add to extracellular buffer just before imaging. |
| Cobalt ( | 50–200 µM | Similar to Mn; purely extracellular if exposure is short. | Alternative. Use if Mn affects specific channels in your cell line. |
| Hemoglobin | 0.5–1 mg/mL | Absorbs emitted light (does not bind dye). | Non-invasive. Good for tissue slices where washing is impossible. |
The "Manganese Pulse" Protocol:
-
Load Rhod-5N as usual.
-
Wash cells 1x.[1]
-
Add experimental buffer containing 100 µM
. -
Wait 2 minutes.
-
Observation: Extracellular background should vanish immediately. Cytosolic background will fade as
enters via leak channels. Mitochondrial signal remains protected (initially) because enters mitochondria slowly compared to the cytosol.
-
Warning:
will eventually enter mitochondria via the Calcium Uniporter (MCU) and quench your signal. This technique is time-sensitive.
Part 3: Advanced Optimization (FAQs)
Q: My signal drifts downward (fades) during the experiment. Is it photobleaching?
A: It is likely dye leakage , not bleaching. Rhod-5N is a substrate for Organic Anion Transporters (OATs). Cells actively pump the dye back out into the extracellular space, where it binds high Ca and ruins your signal-to-noise ratio.
-
The Fix: Use Probenecid (1–2 mM) or Sulfinpyrazone (250 µM) in your loading and imaging buffer.
-
Caveat: Probenecid can occasionally affect mitochondrial potential. Always run a control without it to verify cell health.
Q: Can I load at Room Temperature (RT) instead of 37°C?
A: Yes, and it is often better. Loading at 37°C promotes rapid sequestration but also rapid leakage and organelle oversaturation.
-
Recommendation: Load at RT for 45–60 mins . This slows down the esterase activity, resulting in more uniform mitochondrial loading and less cytosolic trapping.
Q: How do I know if the signal is truly mitochondrial?
A: Perform the FCCP Validation Test . At the end of your experiment, add 1–5 µM FCCP (a mitochondrial uncoupler) + 1 µM Ionomycin .
-
FCCP collapses the mitochondrial membrane potential (
). -
Without the potential, Rhod-5N cannot be retained in the mitochondria and leaks into the cytosol.
-
Result: You should see a rapid loss of the specific punctate mitochondrial signal. If the signal persists, the dye is non-specifically bound to membranes or lysosomes.
Summary Decision Tree
Figure 2: Decision logic for optimizing Rhod-5N signal.
References
-
Thermo Fisher Scientific. Rhod-5N, Tripotassium Salt, Cell Impermeant Product Information. (Provides Kd values and spectral properties). Link
-
AAT Bioquest. Rhod-5N, AM Product Protocol.[2] (Detailed loading concentrations and solubility data). Link
-
De la Fuente, S., et al. (2012). Dynamics of mitochondrial [Ca2+] measured with the low-Ca2+-affinity dye rhod-5N.[3][4] Cell Calcium, 51(1), 65-71.[3] (Establishes in situ Kd and calibration protocols). Link
-
Hajnóczky, G., et al. (1995). Control of the mitochondrial calcium uniporter by the membrane potential. Journal of Biological Chemistry. (Foundational work on mitochondrial dye sequestration). Link
-
Wiczer, B. M. (2013).[5] ResearchGate Discussion on Mn2+ quenching of Rhod-2/5N. (Discusses the competitive binding mechanism of Manganese vs Calcium). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Choosing Your Calcium Indicator: Rhod-5N AM vs. Genetically Encoded Calcium Indicators (GECIs)
In the dynamic landscape of cellular signaling, calcium (Ca²⁺) ions are chief orchestrators, conducting a symphony of physiological events from neurotransmission to muscle contraction. The ability to accurately visualize and quantify these fleeting Ca²⁺ transients is paramount for researchers in basic science and drug development. The choice of indicator is a critical decision that dictates the scope and validity of experimental findings. This guide provides an in-depth comparison between a specialized chemical dye, Rhod-5N AM, and the versatile class of genetically encoded calcium indicators (GECIs), offering field-proven insights to help you select the optimal tool for your research.
The Fundamental Choice: Chemical Dyes vs. Genetic Encoding
The primary divergence in Ca²⁺ imaging methodologies lies in the nature of the indicator itself. Chemical indicators are synthetic small molecules designed to exhibit a spectral change upon binding Ca²⁺. They offer simplicity in application, as they can be acutely loaded into a wide variety of cells.[1] In contrast, GECIs are proteins, engineered to fluoresce in a Ca²⁺-dependent manner, whose instructions are delivered to the cell as genetic material.[2][3] This distinction underpins the fundamental advantages and limitations of each approach.
Rhod-5N AM: The Low-Affinity Specialist
Rhod-5N is a red-shifted, rhodamine-based fluorescent indicator characterized by its notably low affinity for Ca²⁺.[4][5] It is supplied as an acetoxymethyl (AM) ester, a chemical modification that renders the molecule lipophilic and allows it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now active, Ca²⁺-sensitive Rhod-5N in the cytosol.[5][6]
dot graph TD { graph [rankdir="LR", splines=true, size="7.6,3", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Mechanism of Rhod-5N AM loading and activation.
The defining feature of Rhod-5N is its high dissociation constant (Kd), reported to be approximately 320 µM.[4][7][8] This makes it largely insensitive to the low resting cytosolic Ca²⁺ concentrations (typically ~100 nM) but ideal for measuring the very high Ca²⁺ concentrations found within specific organelles like the endoplasmic reticulum or during massive influx events.[4][5]
Genetically Encoded Calcium Indicators (GECIs): The Power of Precision
GECIs have revolutionized Ca²⁺ imaging by leveraging the cell's own protein expression machinery.[9] The most popular single-fluorophore GECIs, such as the GCaMP series, are fusion proteins.[2][10] They typically consist of a circularly permuted green fluorescent protein (cpGFP), the Ca²⁺-binding protein calmodulin (CaM), and a CaM-interacting peptide (like M13).[11] In the absence of Ca²⁺, the protein is in a low-fluorescence state. Upon Ca²⁺ binding to CaM, a conformational change occurs, bringing CaM and the M13 peptide together, which alters the chromophore environment of the cpGFP and dramatically increases its fluorescence.[11]
dot graph TD { graph [rankdir="LR", splines=true, size="7.6,3", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Conformational change mechanism of a GCaMP-type GECI.
The key advantage of GECIs is targetability. By encoding the indicator in a plasmid or viral vector, expression can be directed to specific cell types using cell-specific promoters.[3][12] Furthermore, by adding targeting sequences to the GECI construct, the sensor can be localized to specific subcellular compartments, enabling precise measurement of Ca²⁺ dynamics in the nucleus, mitochondria, or at the plasma membrane.[3][13]
Head-to-Head Performance Comparison
The choice between Rhod-5N AM and a GECI often comes down to the specific experimental requirements. The following table summarizes key performance metrics to guide this decision.
| Parameter | Rhod-5N AM | Genetically Encoded Calcium Indicators (GECIs) | Causality & Experimental Insight |
| Ca²⁺ Affinity (Kd) | ~320 µM (low affinity)[4][7][8] | Wide range, e.g., GCaMP6f: ~375 nM; GCaMP6s: ~144 nM[14] | Rhod-5N is designed for high Ca²⁺ environments where high-affinity indicators would be saturated. GECIs offer a vast toolkit of affinities, allowing researchers to choose a sensor tuned to their expected Ca²⁺ concentration range. |
| Kinetics (On/Off Rates) | Generally fast | Variable, often slower than chemical dyes. Newer variants (jGCaMP7, jGCaMP8) have improved kinetics.[10][15] | The fast binding/unbinding of Rhod-5N allows it to track very rapid Ca²⁺ transients. The protein conformational changes in GECIs can introduce a kinetic delay, which might obscure the true speed of very fast events.[15] |
| Signal-to-Noise Ratio | Good; low background fluorescence in Ca²⁺-free form.[4] | Highly variable. Can be excellent, but depends on expression level and baseline fluorescence of the specific GECI.[3] | A key challenge with GECIs can be low fluorescence at rest, making it difficult to identify expressing cells before a stimulus.[12] Rhod-5N's large fluorescence enhancement (>100-fold) provides a robust signal.[16] |
| Specificity & Targeting | Cytosolic loading; potential for mitochondrial accumulation.[16] | Excellent. Can be targeted to specific cell types and subcellular organelles.[3][13] | This is the standout advantage of GECIs . The ability to ask questions about Ca²⁺ in a specific neuronal subtype or within the mitochondrial matrix is a powerful capability not easily achieved with dyes. |
| Long-Term Imaging | Limited by dye leakage and phototoxicity.[13] Potential for signal rundown.[17] | Excellent. Stable expression allows for chronic, repeated imaging over days or weeks.[3] | GECIs are the clear choice for longitudinal studies, such as monitoring neural activity during learning, as the indicator is continuously replenished by the cell.[2] |
| Ease of Use | Simple, acute loading protocol (30-60 min).[7] | Requires transfection or viral transduction, followed by an expression period (hours to days).[3][12] | Rhod-5N is ideal for acute experiments, primary cell cultures, or screening applications where genetic modification is impractical. GECIs require more upfront investment in molecular biology and experimental planning. |
| Potential for Buffering | Can buffer Ca²⁺ at high loading concentrations. | A significant concern. Overexpression can buffer intracellular Ca²⁺, altering normal signaling.[18] | All indicators are themselves Ca²⁺ chelators. The high concentrations required for a good GECI signal can introduce a significant artificial Ca²⁺ buffer, potentially dampening physiological responses. This must be carefully controlled and validated. |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of your data begins with a robust and well-understood protocol. Here, we provide step-by-step methodologies for using both Rhod-5N AM and GECIs, explaining the causality behind each step.
Protocol 1: Acute Loading of Adherent Cells with Rhod-5N AM
This protocol is designed for acute Ca²⁺ measurements in cultured cells. The key to success is achieving uniform loading without stressing the cells.
dot graph G { graph [rankdir="TB", splines=true, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Experimental workflow for Rhod-5N AM cell loading.
Methodology:
-
Stock Solution Preparation: Prepare a 2-5 mM stock solution of Rhod-5N AM in high-quality, anhydrous DMSO.[7][8] Causality: DMSO is a polar aprotic solvent required to dissolve the hydrophobic AM ester. Anhydrous quality is critical to prevent premature hydrolysis of the AM ester, which would render the dye cell-impermeable.
-
Working Solution Preparation: On the day of the experiment, prepare a working solution of 2-20 µM Rhod-5N AM in your preferred physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Add Pluronic® F-127 to a final concentration of 0.02-0.04%.[7][8] Causality: Pluronic® F-127 is a non-ionic surfactant that helps disperse the nonpolar AM ester in the aqueous buffer, preventing aggregation and facilitating more uniform cell loading.
-
Cell Loading: Replace the cell culture medium with the Rhod-5N AM working solution. Incubate for 30-60 minutes at 37°C, protected from light. The optimal concentration and time should be determined empirically for your cell type.
-
Wash and De-esterification: After incubation, gently wash the cells twice with warm physiological buffer to remove extracellular dye. Add fresh buffer and incubate for an additional 30 minutes at 37°C. Causality: This wash step is crucial to reduce background fluorescence. The subsequent incubation period ensures that intracellular esterases have sufficient time to fully cleave all AM esters, making the indicator fully responsive to Ca²⁺.
-
Imaging: You are now ready to perform fluorescence imaging. Use a filter set appropriate for rhodamine dyes (e.g., TRITC), with excitation around 557 nm and emission collection around 580 nm.[4][6]
Protocol 2: GECI Delivery via Adeno-Associated Virus (AAV) Transduction
This protocol outlines a general workflow for expressing a GECI (e.g., GCaMP) in cultured neurons or in vivo, a common method for studying neural circuits.[19][20]
dot graph G { graph [rankdir="TB", splines=true, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Experimental workflow for GECI delivery using AAV.
Methodology:
-
Vector Selection and Production: Choose an AAV plasmid containing the GECI of interest (e.g., pAAV-hSyn1-jGCaMP8f). The plasmid includes the GECI gene driven by a promoter to direct expression (e.g., hSyn1 for pan-neuronal expression).[19] This plasmid is then packaged into an AAV particle with a specific capsid (serotype) that determines its tissue tropism.[21][22][23]
-
Viral Delivery (In Vivo Example): For targeting a specific brain region, perform stereotaxic surgery on the animal model. A small volume of high-titer AAV is slowly injected directly into the target coordinates. Causality: Stereotaxic injection provides precise spatial control over where the GECI will be expressed, allowing for the investigation of specific brain circuits.
-
Expression Period: Following viral delivery, allow sufficient time for the virus to infect target cells and for the cells to express the GECI protein. This period is typically 1 to 3 weeks. Causality: The process of viral entry, uncoating, gene transcription, and protein translation is not instantaneous. A proper incubation period is essential to reach expression levels that yield a good signal-to-noise ratio.
-
Validation of Expression: Before imaging, it is advisable to confirm GECI expression. This can be done by observing the baseline fluorescence of the target region. Healthy, expressing cells should be visible, but be aware that some high-performance GECIs have very dim fluorescence at rest.[12]
-
Imaging: Prepare the animal for an imaging session (e.g., with a cranial window for two-photon microscopy). Use standard GFP filter sets or laser lines (e.g., 920 nm excitation for two-photon) to visualize Ca²⁺ dynamics in the targeted cell population.
Conclusion: Selecting the Right Tool for the Scientific Question
The decision between Rhod-5N AM and a genetically encoded indicator is not a matter of which is "better," but which is more appropriate for the biological question at hand.
Choose Rhod-5N AM when:
-
You need to measure Ca²⁺ in compartments with very high concentrations (mM range).
-
Your experiment is acute, and you need a simple, rapid loading protocol.
-
You are working with a cell type that is difficult to transfect or transduce.
-
You are performing high-throughput screening where genetic manipulation is not feasible.
Choose a Genetically Encoded Calcium Indicator (GECI) when:
-
You need to measure Ca²⁺ dynamics in a specific cell type or population.
-
You require subcellular targeting to a specific organelle.
-
Your study is longitudinal, requiring repeated imaging of the same cells over time.
-
You are working in vivo and need to correlate cellular Ca²⁺ activity with behavior.
By understanding the underlying mechanisms, performance characteristics, and practical considerations of each tool, researchers can design more precise, robust, and insightful experiments to decode the complex language of calcium signaling.
References
- De la Fuente, S., & Parra-Guillén, Z. P. (2018). Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging.
-
Aggie Transcript, The. (2021, September 24). Review of recent progress in development of genetically encoded calcium indicators in imaging neural activity. Retrieved from [Link]
- Lohr, C., & Deitmer, J. W. (2021). Using Genetically Encoded Calcium Indicators to Study Astrocyte Physiology: A Field Guide. Frontiers in Cellular Neuroscience.
-
ResearchGate. (n.d.). Measurements of calcium with a fluorescent probe Rhod-5N: Influence of high ionic strength and pH | Request PDF. Retrieved from [Link]
- Baylor, S. M., & Hollingworth, S. (2012). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients. Biophysical Journal.
-
Frontiers in Molecular Biosciences. (n.d.). Development and characterization of novel jGCaMP8f calcium sensor variants with improved kinetics and fluorescence response range. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Oh the Options! Choosing a Calcium Indicator for Imaging. Retrieved from [Link]
- Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium.
- Kim, J., & Kim, K. (2020). Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors. Experimental & Molecular Medicine.
-
Frontiers. (2021, June 11). Using genetically encoded calcium indicators to study astrocyte physiology: A field guide. Retrieved from [Link]
-
Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
-
Stratech. (n.d.). Calcium Indicators. Retrieved from [Link]
-
ResearchGate. (n.d.). Systemic and local administration of GECIs using PHP.eB AAVs. Retrieved from [Link]
- Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).
- Palmer, A. E., & Taylor, E. W. (2011).
-
ResearchGate. (n.d.). Comparison of in vitro calcium imaging with fura-2, fluo-4 and GCaMP3. Retrieved from [Link]
- Chen, T. W., Wardill, T. J., Sun, Y., Pulver, S. R., Renninger, S. L., Baohan, A., ... & Looger, L. L. (2013). Ultra-sensitive fluorescent proteins for imaging neuronal activity.
-
ResearchGate. (n.d.). A comparison of small molecule calcium indicators with GECIs. Retrieved from [Link]
-
STARR Life Sciences. (n.d.). Chemical calcium indicators. Retrieved from [Link]
- Chan, K. Y., Jang, M. J., Bushong, E. A., Mills, E. A., Tierney, B. A., Xie, W., ... & Gradinaru, V. (2017). Systemic AAV vectors for widespread and targeted gene delivery in rodents.
- Dana, H., Sun, Y., Mohar, B., Hulse, B. K., Kerlin, A. M., Hasseman, J. P., ... & Looger, L. L. (2018).
-
ResearchGate. (n.d.). Biophysical properties of purified GCaMP sensors. Retrieved from [Link]
-
ION Biosciences. (2024, February 5). Navigating the World of Calcium Indicators. Retrieved from [Link]
- Maguire, C. A., & Corey, D. P. (2021). Delivering AAV to the central nervous and sensory systems. Therapeutic Delivery.
-
ResearchGate. (n.d.). Viral delivery of GECIs ( e.g. cyto-GCaMP3) by AAV2/5 into the adult mouse striatum. Retrieved from [Link]
-
Addgene. (2019, October 18). AAV Transfer Plasmids - Viral Vectors 101. Retrieved from [Link]
-
Oxford Academic. (2021, August 30). Designs, applications, and limitations of genetically encoded fluorescent sensors to explore plant biology. Retrieved from [Link]
- Theiss, A., & Kettel, K. (2021). The Functional Characterization of GCaMP3.0 Variants Specifically Targeted to Subcellular Domains.
- McMahon, A., & Jackson, M. B. (2018). An Inconvenient Truth: Calcium Sensors Are Calcium Buffers. Neuron.
- Barefield, D. Y., Kumar, M., Webber, M., Wolska, B. M., & Solaro, R. J. (2021). Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes. Journal of Molecular and Cellular Cardiology.
Sources
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of recent progress in development of genetically encoded calcium indicators in imaging neural activity – The Aggie Transcript [aggietranscript.faculty.ucdavis.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Using Genetically Encoded Calcium Indicators to Study Astrocyte Physiology: A Field Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Development and characterization of novel jGCaMP8f calcium sensor variants with improved kinetics and fluorescence response range [frontiersin.org]
- 11. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Using genetically encoded calcium indicators to study astrocyte physiology: A field guide [frontiersin.org]
- 13. Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Inconvenient Truth: Calcium Sensors Are Calcium Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Systemic AAV vectors for widespread and targeted gene delivery in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Delivering AAV to the central nervous and sensory systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Technical Guide: Cross-Validation of Rhod-5N Calcium Imaging with Whole-Cell Patch-Clamp Electrophysiology
Executive Summary
In high-throughput drug discovery and synaptic physiology, standard high-affinity calcium indicators (e.g., Fluo-4, Fura-2) frequently fail due to saturation artifacts . When intracellular calcium (
Rhod-5N (Kd ~320 µM) addresses this by operating in the low-affinity regime, ensuring linearity during massive calcium influx events. However, fluorescence is an indirect proxy for ion concentration. To validate Rhod-5N data for publication or IND (Investigational New Drug) submissions, it must be cross-referenced against the "gold standard" of ion channel research: Electrophysiology (E-phys) .
This guide details the protocol for simultaneous optical and electrical recording to validate Rhod-5N fidelity.
Part 1: The Biophysical Rationale
To understand the necessity of this cross-validation, we must analyze the operational range of the sensors compared to the direct measurement of ionic current.
The Saturation Problem
High-affinity dyes have a dissociation constant (
The Rhod-5N Solution
Rhod-5N has a
-
Linearity: Tracking the true magnitude of calcium spikes without "ceiling effects."
-
Localization: Monitoring calcium near the channel pore (nanodomains) where concentrations are millimolar, not nanomolar.
The Electrophysiological "Truth"
Voltage-clamp electrophysiology measures the flow of charge (Current,
Part 2: Comparative Analysis Matrix
The following table contrasts Rhod-5N against the standard high-affinity alternative (Fluo-4) and the validation standard (Patch-Clamp).
| Feature | Rhod-5N (Low Affinity) | Fluo-4 (High Affinity) | Patch-Clamp E-phys |
| ~320 µM | ~345 nM | N/A (Direct Measurement) | |
| Dynamic Range | 10 µM – 1 mM | 10 nM – 1 µM | pA – nA (Unlimited) |
| Signal Type | Indirect (Fluorescence) | Indirect (Fluorescence) | Direct (Ionic Current) |
| Kinetics | Fast | Slow | Real-time (<10 µs resolution) |
| Primary Risk | Low signal at rest | Saturation / Buffering | Low throughput / Invasive |
| Ideal Application | Overload / Nanodomains | Cytosolic Resting Levels | Quantification / Validation |
Part 3: Experimental Workflow (Simultaneous Recording)
Objective: Correlate the integral of the calcium current (
The Setup (Logic & Causality)
We utilize a Whole-Cell Voltage Clamp configuration. This allows us to:
-
Control the membrane potential (voltage).
-
Inject the dye at a known concentration (via the pipette).
-
Measure the exact calcium influx (current).
Critical Causality: We use the salt form of Rhod-5N (potassium salt) in the pipette solution, not the AM ester.
-
Why? AM ester loading is compartmentalized and concentration is unknown. Pipette loading ensures the intracellular dye concentration is clamped to the pipette concentration (typically 50–200 µM), removing "dye concentration" as a variable.
Detailed Protocol
Step 1: Internal Solution Preparation
-
Base: Cesium Methanesulfonate (CsMeSO
) based (blocks channels to isolate currents). -
Dye: Add Rhod-5N (Tripotassium Salt) to a final concentration of 200 µM.
-
Buffer: Use low EGTA (0.05 – 0.1 mM) to avoid competing with the dye for calcium binding.
Step 2: Hardware Synchronization
-
The digitizer (e.g., Digidata) must send a TTL trigger to the camera (e.g., sCMOS) to mark the exact start of the voltage step.
-
Sampling Rate: E-phys at 10 kHz; Imaging at >100 Hz (to capture the rise time).
Step 3: The Stimulation Protocol
-
Holding Potential: -70 mV.
-
Depolarization Steps: Apply square pulses from -70 mV to +10 mV (activates HVA calcium channels) for varying durations (10ms, 20ms, 50ms, 100ms).
-
Rationale: Varying the duration changes the total Charge (
) injected. We expect Rhod-5N fluorescence to scale linearly with pulse duration.
Workflow Visualization
Figure 1: Signal flow for synchronized electrophysiology and optical recording. Note the TTL trigger ensuring temporal alignment.
Part 4: Data Interpretation & Cross-Validation
The validation relies on the mathematical relationship between the electrical signal (Charge) and the optical signal (Fluorescence).
The Calculation
-
Electrophysiology (Charge): Integrate the area under the current trace during the voltage step.
(Units: Coulombs or pC) -
Imaging (Fluorescence): Calculate the change in fluorescence relative to baseline.
The Validation Plot
Plot Total Charge (
-
Linear Relationship (
): VALIDATION SUCCESS. The Rhod-5N is accurately tracking calcium influx without saturation. -
Plateau/Bending Curve: VALIDATION FAILURE. The dye is saturating (unlikely with Rhod-5N unless loading is too low) or the cell is extruding calcium faster than the dye can bind.
Analysis Logic Diagram
Figure 2: Analytical pipeline converting raw signals into validation metrics. Linearity at the 'Decision' node confirms Rhod-5N fidelity.
Part 5: Troubleshooting & Pitfalls
| Issue | Cause | Solution |
| No Fluorescence Change | Resting Ca | This is normal. Rhod-5N is a signal detector, not a resting detector. Verify influx with E-phys current. |
| Signal Decay during Step | Dye washout or photobleaching. | Use "Rhod-5N Tripotassium Salt" in pipette (prevents washout). Lower excitation intensity. |
| High Background | Dye leakage or poor seal. | Ensure G |
| Non-Linear Response | Endogenous buffering saturation. | The cell's own buffers (parvalbumin, etc.) may be saturating. This is a biological finding, not a dye error. |
References
-
Delvendahl, I., et al. (2015). Fast, Temperature-Sensitive and Clathrin-Independent Endocytosis at Central Synapses. Neuron.[5][6] (Context: Use of low affinity dyes in patch clamp). Retrieved from [Link]
-
Neher, E. (2013). Quantitative Aspects of Calcium Fluorimetry. In: Cold Spring Harbor Protocols. Retrieved from [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. scimedia.com [scimedia.com]
- 4. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Measuring High Concentration Calcium Fluxes: Rhod-5N vs. Fluo-5N
In the dynamic field of cellular signaling, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. For researchers investigating phenomena characterized by large and rapid Ca²⁺ transients—such as neurotransmission, muscle contraction, and apoptosis—the choice of fluorescent indicator is a critical determinant of experimental success. High-affinity indicators, while excellent for detecting resting Ca²⁺ levels, quickly become saturated in the presence of high Ca²⁺ concentrations, masking the true kinetics and amplitude of the signal. This guide provides an in-depth comparison of two widely used low-affinity Ca²⁺ indicators, Rhod-5N and Fluo-5N, focusing on the crucial metric of signal-to-noise ratio (SNR) to inform your selection process.
The Importance of Low-Affinity Indicators and Signal-to-Noise Ratio
Low-affinity Ca²⁺ indicators are indispensable tools for studying cellular events that trigger substantial increases in intracellular Ca²⁺, often in the micromolar to millimolar range.[1][2] Their lower binding affinity for Ca²⁺ prevents indicator saturation, allowing for more accurate tracking of large Ca²⁺ fluxes.[3]
The signal-to-noise ratio (SNR) is a key performance indicator for any fluorescent probe. It quantifies how well a true signal can be distinguished from background noise. An optimal indicator should exhibit minimal fluorescence in its Ca²⁺-free state (low background) and a significant increase in fluorescence upon binding to Ca²⁺ (strong signal).[4] A high SNR is critical for resolving small, localized Ca²⁺ events and for obtaining robust, quantifiable data.[4]
Core Properties: Rhod-5N vs. Fluo-5N
Both Rhod-5N and Fluo-5N are derivatives of the BAPTA chelator, engineered for low Ca²⁺ affinity. While they share a common purpose, their distinct photophysical properties lead to performance differences that can be leveraged for specific experimental contexts.
| Property | Rhod-5N | Fluo-5N | Rationale for Importance |
| Ca²⁺ Dissociation Constant (Kd) | ~320 µM[1][5][6] | ~90 µM[2] | Determines the optimal Ca²⁺ concentration range for measurement. The ideal range is typically 0.1 to 10 times the Kd.[7] |
| Excitation Wavelength (Max) | ~553 nm | ~494 nm[2] | Dictates the required laser lines or filter sets for optimal excitation. |
| Emission Wavelength (Max) | ~576 nm | ~516 nm[2] | Determines the appropriate emission filters and compatibility with other fluorophores in multiplexing experiments. |
| Fluorescence Enhancement | Strong enhancement upon Ca²⁺ binding[1][5][6] | >100-fold increase upon Ca²⁺ binding[2] | A larger fold-increase directly contributes to a higher signal-to-noise ratio. |
| Quantum Yield (QY) | Not explicitly found for Ca²⁺-bound state | Not explicitly found for Ca²⁺-bound state | A measure of the efficiency of fluorescence emission. Higher QY contributes to a brighter signal. |
| Cell Loading | Acetoxymethyl (AM) ester form[5][6] | Acetoxymethyl (AM) ester form[2] | Both are cell-permeant and loaded using standard AM ester protocols. |
Expert Insight: The significantly different Kd values are a primary consideration. Rhod-5N, with its much lower affinity (Kd ≈ 320 µM), is better suited for measuring Ca²⁺ concentrations in the high micromolar to millimolar range, as might be found in the endoplasmic reticulum or during massive Ca²⁺ influx.[1][8] Fluo-5N (Kd ≈ 90 µM) is tailored for the lower end of this "high Ca²⁺" spectrum, bridging the gap between high-affinity indicators and Rhod-5N.[2]
Visualizing the Mechanism: Calcium Binding
The fluorescence of BAPTA-based indicators like Rhod-5N and Fluo-5N is dependent on the conformational state of the molecule, which is altered upon chelation of a Ca²⁺ ion.
Caption: Ca²⁺ binding to low-affinity indicators.
Experimental Workflow for Signal-to-Noise Ratio Comparison
To empirically determine which indicator provides a better SNR in your specific experimental system, a direct comparison is essential. The following protocol outlines a robust workflow for this purpose.
Caption: Workflow for comparing indicator SNR.
-
Cell Preparation: Plate your cells of interest (e.g., HEK293, SH-SY5Y) on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach an appropriate confluency.
-
Indicator Loading:
-
Prepare stock solutions of Rhod-5N AM and Fluo-5N AM (typically 2-5 mM in anhydrous DMSO).[5]
-
On the day of the experiment, prepare working solutions of each indicator at a final concentration of 2-20 µM in a suitable buffer (e.g., Hanks and Hepes buffer). The addition of a non-ionic detergent like Pluronic® F-127 (e.g., 0.04%) can aid in dye solubilization and cell loading.[5]
-
Incubate separate populations of cells with either the Rhod-5N or Fluo-5N working solution for a specified time (e.g., 30-60 minutes at 37°C). The optimal concentration and loading time should be determined empirically for your cell line.
-
-
Washing and De-esterification: After loading, wash the cells with fresh buffer to remove excess dye. Incubate for an additional period (e.g., 30 minutes) to allow intracellular esterases to cleave the AM ester group, trapping the active indicator inside the cells.
-
Imaging and Data Acquisition:
-
Baseline Fluorescence (F_min): Image the cells in a Ca²⁺-free buffer containing a strong Ca²⁺ chelator like EGTA. This provides the baseline fluorescence of the indicator in the absence of Ca²⁺. Acquire a time-series of images to measure the standard deviation of the baseline signal (σ_baseline).
-
Maximum Fluorescence (F_max): To the same cells, add a Ca²⁺ ionophore (e.g., ionomycin) followed by a saturating concentration of extracellular Ca²⁺. This will equilibrate intracellular and extracellular Ca²⁺, resulting in the maximum fluorescence signal from the indicator.
-
-
Signal-to-Noise Ratio Calculation:
-
For each indicator, calculate the SNR using the formula: SNR = (Mean F_max - Mean F_min) / σ_baseline .
-
A higher calculated value indicates a superior signal-to-noise ratio under your experimental conditions.
-
Practical Considerations and Recommendations
-
Spectral Overlap: Rhod-5N, with its red-shifted spectrum, is often advantageous for multiplexing with green fluorophores (like GFP-tagged proteins) and can experience less interference from cellular autofluorescence.
-
Kinetics: Low-affinity indicators generally exhibit faster ion dissociation rates, making them more suitable for tracking the kinetics of rapid Ca²⁺ fluxes compared to high-affinity indicators.[3] A study on skeletal muscle Ca²⁺ transients found that both Fluo-5N and Rhod-5N did not track the transients with perfect kinetic fidelity when compared to a faster reference dye, suggesting they may introduce some buffering effects.[9]
-
Compartmentalization: Like many AM ester dyes, both Rhod-5N and Fluo-5N can be sequestered into intracellular organelles like mitochondria.[9][10] This can be minimized by optimizing loading conditions (e.g., lower temperatures), but should be considered during data interpretation.[3] The finding that Rhod-5N may have a particularly large percentage of bound molecules in some cell types could be partly due to sequestration.[9]
Conclusion
Both Rhod-5N and Fluo-5N are powerful tools for investigating high-concentration Ca²⁺ signals. The choice between them is not about which is universally "better," but which is better suited for the specific biological question and experimental setup.
-
Choose Fluo-5N when investigating Ca²⁺ transients that are expected to be in the range of tens to low hundreds of micromolar. Its >100-fold fluorescence enhancement is a strong predictor of a high signal-to-noise ratio.[2]
-
Choose Rhod-5N for measuring very high Ca²⁺ concentrations (hundreds of micromolar to millimolar), where Fluo-5N would likely saturate. Its red-shifted spectra also provide flexibility for multicolor imaging experiments.
Ultimately, the empirical validation of the signal-to-noise ratio using the protocol described above will provide the most definitive answer for your system, ensuring the generation of high-quality, reliable data in your research.
References
- AAT Bioquest. (n.d.). Rhod-5N, tripotassium salt.
- AAT Bioquest. (n.d.). Rhod-5N, AM.
- AAT Bioquest. (n.d.). Rhod-5N, AM.
- Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648.
- Pape, P. C., Kabbara, A. A., & Shirokova, N. (2007). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients. Biophysical Journal, 93(8), 2833-2845.
- Thermo Fisher Scientific. (n.d.). Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3.
- Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators.
- iGEM. (2008). Chemical calcium indicators.
- AAT Bioquest. (n.d.). Fluo-5N, pentapotassium Salt Cell impermeant.
- Thermo Fisher Scientific. (n.d.). Fluorescent Ca2+ Indicator Conjugates—Section 19.4.
Sources
- 1. Rhod-5N, tripotassium salt | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. static.igem.org [static.igem.org]
- 9. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Ca2+ Indicator Conjugates—Section 19.4 | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to Divalent Cation Selectivity: A Comparative Analysis of Rhod-5N AM's Specificity for Ca²⁺ over Mg²⁺
In the intricate landscape of cellular signaling, calcium (Ca²⁺) and magnesium (Mg²⁺) ions, despite their shared divalent nature, play vastly different roles. Ca²⁺ is a ubiquitous second messenger, with its transient fluctuations in cytosolic concentration orchestrating a symphony of cellular processes, from neurotransmission to apoptosis.[1][2] In stark contrast, the intracellular concentration of free Mg²⁺ is maintained at a relatively stable and much higher level (in the millimolar range), where it is crucial for enzymatic activity and protein stability.[3] The ability to distinguish between these two cations is therefore not a mere technicality but a fundamental prerequisite for the accurate study of cellular physiology.
This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth analysis of Rhod-5N AM, a low-affinity fluorescent Ca²⁺ indicator, with a specific focus on its selectivity for Ca²⁺ over the far more abundant Mg²⁺. We will delve into the causality behind experimental choices, present comparative data with alternative fluorescent probes, and provide validated protocols to empower you to make informed decisions for your experimental designs.
The Challenge of Differentiating Divalent Cations
The core challenge in designing fluorescent probes for Ca²⁺ lies in achieving high selectivity against a backdrop of millimolar intracellular Mg²⁺.[3][4] Both ions are small and carry a +2 charge, making it difficult for a chelating molecule to preferentially bind one over the other. An ideal Ca²⁺ indicator should exhibit a robust fluorescence change upon binding Ca²⁺ while remaining effectively "blind" to the high physiological concentrations of Mg²⁺. Failure to achieve this selectivity can lead to a high basal fluorescence signal and a compressed dynamic range, obscuring the true Ca²⁺ transients that are often the subject of investigation.
Understanding Rhod-5N AM: A Low-Affinity Specialist
Rhod-5N is a fluorescent indicator derived from the rhodamine and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) families.[5][6] The BAPTA moiety serves as the Ca²⁺-chelating component, while the rhodamine structure provides the fluorescent reporter. In its free form, Rhod-5N is essentially non-fluorescent. Upon binding Ca²⁺, it undergoes a conformational change that results in a significant increase in fluorescence intensity without a spectral shift.[7][8][9] The acetoxymethyl (AM) ester form, Rhod-5N AM, is a cell-permeant version that can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytosol.[5][7][10]
A defining characteristic of Rhod-5N is its low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 320 µM.[3][7][8][9] This makes it unsuitable for measuring resting cytosolic Ca²⁺ levels (typically ~100 nM) but exceptionally well-suited for measuring high Ca²⁺ concentrations, such as those found within organelles like the endoplasmic reticulum and mitochondria, or during large-scale Ca²⁺ influx events.[3][5][11]
The Key Advantage: High Selectivity for Ca²⁺ over Mg²⁺
Rhod-5N's chemical structure, based on the tetracarboxylate BAPTA chelator, confers excellent selectivity for Ca²⁺ over Mg²⁺.[6] It exhibits very little detectable fluorescence response to Mg²⁺ concentrations up to at least 100 mM, a concentration far exceeding physiological levels.[11] This high degree of selectivity ensures that the fluorescence signal from Rhod-5N is a faithful report of Ca²⁺ concentration, even in cellular compartments with high Mg²⁺ levels.
Comparative Analysis with Alternative Indicators
To fully appreciate the performance of Rhod-5N AM, it is essential to compare it with other commonly used fluorescent indicators. The choice of indicator should always be guided by the specific biological question, particularly the expected range of Ca²⁺ concentrations and the potential for Mg²⁺ interference.
| Indicator | Type | Kd for Ca²⁺ | Kd for Mg²⁺ | Selectivity Ratio (Kd Mg²⁺ / Kd Ca²⁺) | Excitation/Emission (nm) |
| Rhod-5N | Low-Affinity Ca²⁺ | ~320 µM[3][7][8] | >100 mM (very high)[11] | >300 | ~552 / 581[5] |
| Fluo-4 | High-Affinity Ca²⁺ | ~345 nM[11] | - | - | ~494 / 516 |
| Mag-Fura-2 | Mg²⁺ / Low-Affinity Ca²⁺ | ~25 µM[3] | ~1.9 mM[3][12][13] | ~76 | ~369 / 511 (free) to ~329 / 508 (bound)[3] |
| Mag-Fluo-4 | Mg²⁺ / Low-Affinity Ca²⁺ | ~22 µM[3] | ~4.7 mM[3] | ~214 | ~490 / 517[3] |
This table highlights a critical trade-off. While indicators like Mag-Fura-2 and Mag-Fluo-4 can measure both Mg²⁺ and Ca²⁺, their selectivity for Ca²⁺ over Mg²⁺ is considerably lower than that of Rhod-5N.[3][6] For experiments focused purely on high-concentration Ca²⁺ dynamics without confounding Mg²⁺ signals, Rhod-5N's high selectivity makes it a superior choice.
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind each step is explained to provide a deeper understanding of the methodology.
Protocol 1: In Vitro Spectrofluorometric Titration to Determine Ion Affinity (Kd)
This protocol allows for the empirical determination of the dissociation constant (Kd) of an indicator for a specific ion. This is crucial for validating the indicator's properties under your specific experimental conditions (e.g., buffer composition, pH, temperature).
Principle: The Kd is the concentration of an ion at which half of the indicator molecules are bound to the ion at equilibrium.[3] By measuring the fluorescence intensity of the indicator across a range of known ion concentrations, a binding curve can be generated from which the Kd can be calculated.
Caption: Workflow for in vitro determination of ion affinity (Kd).
Step-by-Step Methodology:
-
Prepare Calibration Buffers: Use a calcium calibration buffer kit or prepare buffers containing 10 mM K₂EGTA (for Ca²⁺) or EDTA (for Mg²⁺) in a suitable buffer (e.g., MOPS) at the desired pH. Create a "zero ion" buffer (no added Ca²⁺/Mg²⁺) and a "saturating ion" buffer (e.g., 10 mM CaCl₂ or MgCl₂).
-
Create Ion Concentrations: Mix the "zero" and "saturating" buffers in varying ratios to create a series of standards with known free ion concentrations. Precise concentrations can be calculated using software such as MaxChelator.
-
Prepare Indicator Solution: Prepare a stock solution of the salt form of the indicator (e.g., Rhod-5N, tripotassium salt) in ion-free water.
-
Measurement: Add a small, constant amount of the indicator stock solution to each calibration buffer. Allow the solution to equilibrate. Measure the fluorescence intensity (F) for each sample using a spectrofluorometer set to the appropriate excitation and emission wavelengths.
-
Determine Fmin and Fmax: Measure the fluorescence of the indicator in the "zero ion" buffer (Fmin) and the "saturating ion" buffer (Fmax).
-
Calculate Kd: Plot the fluorescence intensity against the free ion concentration. The data can be fitted to the following equation to determine the Kd: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] [5]
Protocol 2: Loading Live Cells with Rhod-5N AM
This protocol provides a general guideline for loading adherent cells with AM ester dyes. The optimal dye concentration and loading time should be determined empirically for each cell type.
Principle: The lipophilic AM ester groups allow the indicator to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant indicator within the cell.
Caption: Workflow for loading live cells with Rhod-5N AM.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Rhod-5N AM in high-quality, anhydrous DMSO.[7] Store desiccated and protected from light at -20°C.
-
Prepare Working Solution: On the day of the experiment, prepare a working solution of 2-20 µM Rhod-5N AM in a buffer of your choice (e.g., Hanks and Hepes buffer). For most cell lines, a final concentration of 4-5 µM is recommended.[7] To aid in dispersion of the dye in the aqueous buffer, add Pluronic® F-127 to a final concentration of 0.04%.
-
Cell Loading: Remove the culture medium from your cells and replace it with the working solution. Incubate the cells at 37°C for 30-60 minutes.
-
Wash: After incubation, wash the cells two to three times with a warm buffer (e.g., HBSS) to remove any extracellular dye.
-
De-esterification: Add fresh buffer and incubate the cells for an additional 30 minutes at 37°C to ensure complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence microscopy. Excite the sample around 550 nm and collect the emission around 580 nm.
Conclusion and Recommendations
Rhod-5N AM stands out as a specialized tool for the investigation of high-concentration Ca²⁺ dynamics. Its primary strength lies in its low affinity for Ca²⁺ combined with its exceptional selectivity over Mg²⁺. This makes it an invaluable probe for dissecting Ca²⁺ signaling in environments where other indicators might fail due to saturation or interference from Mg²⁺, such as the lumen of the endoplasmic reticulum or within mitochondria during periods of significant Ca²⁺ uptake.
However, it is crucial to recognize its limitations. As a single-wavelength indicator, it is susceptible to artifacts from changes in dye concentration, cell volume, or focal plane.[1][14] Furthermore, its low affinity makes it unsuitable for monitoring the subtle but critical Ca²⁺ fluctuations in the resting cytosol.
-
Organellar Ca²⁺ stores: Rhod-5N is an excellent choice for measuring Ca²⁺ in the ER, sarcoplasmic reticulum, and mitochondria.
-
High-amplitude Ca²⁺ transients: It can faithfully track large Ca²⁺ signals that would saturate high-affinity indicators like Fluo-4.
-
Experiments in high-Mg²⁺ environments: Its superior selectivity minimizes confounding signals from Mg²⁺.
By understanding the principles of divalent cation selectivity and employing the validated protocols within this guide, researchers can confidently leverage the unique properties of Rhod-5N AM to gain clearer insights into the complex world of cellular calcium signaling.
References
-
Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application. Royal Society of Chemistry. (URL: [Link])
-
Many-body effect determines the selectivity for Ca2+ and Mg2+ in proteins - PMC - NIH. (URL: [Link])
-
Measurements of calcium with a fluorescent probe Rhod-5N: Influence of high ionic strength and pH | Request PDF - ResearchGate. (URL: [Link])
-
Chemical Calcium Indicators - PMC - NIH. (URL: [Link])
-
Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC - PubMed Central. (URL: [Link])
-
A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - The Parker Lab. (URL: [Link])
-
Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC - NIH. (URL: [Link])
-
Rhod-2 (Ca2+ bound) Dye Profile - FluoroFinder. (URL: [Link])
-
Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4 - NIH. (URL: [Link])
-
How Does Calcium Imaging Work | Calcium Indicators - Andor - Oxford Instruments. (URL: [Link])
-
Fluorescence measurements of free [Mg2+] by use of mag-fura 2 in Salmonella enterica - PubMed. (URL: [Link])
-
Mag-Fura-2 - Interchim. (URL: [Link])
-
Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC. (URL: [Link])
-
Dual-Color Imaging of Magnesium/Calcium Ion Activities with Two-Photon Fluorescent Probes | Analytical Chemistry - ACS Publications - American Chemical Society. (URL: [Link])
-
Are there any good long wavelength calcium indicator dyes? - ResearchGate. (URL: [Link])
-
Chemical calcium indicators - iGEM. (URL: [Link])
Sources
- 1. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Many-body effect determines the selectivity for Ca2+ and Mg2+ in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 9. Rhod-5N, tripotassium salt | AAT Bioquest [aatbio.com]
- 10. moleculardepot.com [moleculardepot.com]
- 11. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. biotium.com [biotium.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide: Kinetics of Low-Affinity Calcium Dyes
Executive Summary: Beyond the
In high-frequency calcium signaling—such as skeletal muscle excitation-contraction (EC) coupling or neuronal synaptic transmission—standard indicators like Fluo-4 saturation render them useless. Researchers turn to low-affinity dyes (
However, affinity (
Mechanistic Principles: The Speed Limit
To understand why some dyes fail to track rapid transients, we must look at the reaction kinetics, not just the equilibrium constant.
The equilibrium dissociation constant
-
(Association Rate): Limited by diffusion, typically
. - (Dissociation Rate): The rate-limiting step for signal decay.
The Kinetic Trap:
A dye can have a low affinity (high
Visualizing the Kinetic Pathway
The following diagram illustrates the kinetic states. Note that buffering capacity (binding ratio) also affects the apparent diffusion of calcium.
Figure 1: The reversible binding reaction. For high-speed tracking, the red arrow (
Product Performance Comparison
The following data synthesizes findings from skeletal muscle tracking studies (e.g., Hollingworth et al.) and thermodynamic characterizations.
Table 1: Kinetic & Spectral Properties[1]
| Indicator | Kinetic Fidelity (FDHM)* | Signal/Noise | Primary Application | ||
| Mag-Fluo-4 | ~22 | 4.7 mM | Excellent (Fast) | High | SR/ER Leak, Fast Spikes |
| Fluo-5N | ~90 | >10 mM | Moderate (Delayed) | Medium | SR/ER Content (Steady State) |
| Fluo-4FF | ~9.7 | >10 mM | Good | High | Cytosolic Microdomains |
| Rhod-5N | ~19-320 | N/A | Poor (Significant Delay) | Low | Multiplexing (Red) |
| Mag-Fura-2 | ~25 | 1.9 mM | Excellent (Gold Standard) | Medium | Ratiometric Calibration |
*FDHM: Full Duration at Half Maximum. A "Delayed" fidelity indicates the dye artificially prolongs the transient measurement due to slow
Detailed Analysis
1. Mag-Fluo-4: The Speed King
-
Performance: In direct comparisons using frog skeletal muscle fibers, Mag-Fluo-4 tracked action potential transients with a time course identical to Mag-Fura-2 (Furaptra) , the absorbance gold standard.
-
The Trade-off: It has significant Magnesium sensitivity (
). In high Mg environments, the baseline fluorescence increases, compressing the dynamic range for Calcium. -
Verdict: Use for kinetics (rates of release/re-uptake).
2. Fluo-5N: The Steady-State Specialist
-
Performance: While structurally similar to Fluo-4, Fluo-5N exhibits a "kinetic lag." It broadens the detected transient (larger FDHM).
-
The Benefit: It is much less sensitive to Magnesium than Mag-Fluo-4.
-
Verdict: Use for load measurements (e.g., total SR Calcium content) where millisecond precision is secondary to ionic selectivity.
3. Rhod-5N: The Cautionary Tale
-
Performance: Data suggests Rhod-5N is unreliable for kinetics.[1] It shows significant signal smearing and potential compartmentalization issues that alter its effective affinity in situ.
-
Verdict: Avoid for fast kinetics; acceptable only if a red channel is strictly required for non-temporal co-localization.
Experimental Workflow: In Situ Calibration
Since low-affinity dyes are sensitive to ionic strength, temperature, and protein binding, in vitro
Protocol: Intracellular Determination
Objective: Determine the
Materials:
-
Ionophore: Ionomycin (
) or 4-Br-A23187. -
Solutions:
Ringer's (with 2mM EGTA) and High Ringer's (10-100mM ). -
Inhibitors: CPA or Thapsigargin (to empty ER/SR stores if measuring cytosolic signals).
Step-by-Step:
-
Dye Loading: Load cells with the AM ester (e.g., Mag-Fluo-4 AM) at room temperature to minimize compartmentalization, or patch-clamp load the salt form.
-
Baseline Acquisition: Record the resting fluorescence (
). -
Permeabilization (The "Max" Step):
-
Perfuse High
solution containing the ionophore. -
Expert Tip: For low-affinity dyes, standard 2mM or 10mM
may not saturate the dye. Use 50-100mM extracellularly to ensure you reach true for a dye. -
Wait for fluorescence to plateau (
).
-
-
Quenching (The "Min" Step):
-
Wash rapidly with
/ 5mM EGTA / Ionophore solution. -
Wait for fluorescence to drop to baseline (
). -
Note: For Mag-Fluo-4, ensure Mg levels are clamped or known, as Mg contributes to
.
-
Calibration Calculation
Decision Matrix for Dye Selection
Use this logic flow to select the correct indicator for your biological question.
Figure 2: Selection logic. Note that for pure speed, Mag-Fluo-4 is preferred despite Mg sensitivity.
References
-
Hollingworth, S., Gee, K. R., & Baylor, S. M. (2009). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients.[1] Biophysical Journal.[1]
-
Thermo Fisher Scientific. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3. Molecular Probes Handbook.
-
Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells.[2][3] Cell Calcium.[2][4]
-
Escobar, A. L., et al. (1997). Kinetic properties of calcium indicators in skeletal muscle fibers. Biophysical Journal.[1]
Sources
A Senior Application Scientist's Guide to Verifying the Dynamic Range of Rhod-5N AM
Executive Summary
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger, and its precise measurement is fundamental to understanding cellular physiology and pathology. The dynamic range of a fluorescent Ca²⁺ indicator—the fold-increase in fluorescence from its Ca²⁺-free to its Ca²⁺-saturated state—is a critical parameter that dictates the signal window and sensitivity of an assay. This guide provides an in-depth protocol for the empirical verification of the dynamic range for Rhod-5N AM, a low-affinity, red-shifted fluorescent Ca²⁺ indicator. We will explore the underlying principles, compare Rhod-5N to key alternatives, and present a self-validating experimental workflow designed for rigor and reproducibility.
Introduction: The Imperative of Dynamic Range in Calcium Assays
The selection of a fluorescent Ca²⁺ indicator is a pivotal decision in experimental design. While parameters like the dissociation constant (Kd), quantum yield, and spectral properties are crucial, the dynamic range (Fₘₐₓ/Fₘᵢₙ) is arguably the most practical measure of an indicator's utility in a cellular context. A large dynamic range provides a robust signal-to-background ratio, enabling the clear resolution of Ca²⁺ transients against baseline fluorescence.
Rhod-5N is specifically engineered for measuring high Ca²⁺ concentrations, with a reported Kd of approximately 320 µM, making it suitable for investigating Ca²⁺ levels from 10 µM to 1 mM.[1][2][3] This characteristic makes it particularly useful for studying cellular compartments with high Ca²⁺ stores, such as the endoplasmic reticulum or mitochondria, where high-affinity dyes would be saturated and unresponsive to fluctuations.[4]
Understanding Rhod-5N AM: Mechanism and Properties
Rhod-5N AM is the cell-permeant acetoxymethyl (AM) ester form of the indicator.[1][5] This lipophilic modification allows the molecule to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Rhod-5N in the cytosol.[4] Like its parent compound Rhod-2, Rhod-5N is essentially non-fluorescent in its Ca²⁺-free state and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, without a spectral shift.[1][2][3]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Mechanism of Rhod-5N AM cellular loading and Ca²⁺ detection.
Comparative Landscape: Rhod-5N AM vs. Alternatives
Choosing the right tool requires understanding the available options. The performance of Rhod-5N should be evaluated in the context of other widely used indicators.
| Indicator | Type | Kd (approx.) | Excitation/Emission (nm) | Key Characteristics |
| Rhod-5N AM | Red, Low-Affinity | 320 µM[1][2] | 551 / 576[4][] | Ideal for high Ca²⁺ environments (e.g., organelles); avoids saturation.[4][] |
| Rhod-2 AM | Red, High-Affinity | 570 nM | 553 / 577[7] | Parent compound; often used for mitochondrial Ca²⁺ due to potential-driven uptake.[8] |
| X-Rhod-1 AM | Red, High-Affinity | 700 nM | 580 / 602 | Longer wavelength alternative to Rhod-2, useful for reducing autofluorescence. |
| Fura-2 AM | UV, Ratiometric | 145 nM | 340/380 (Ex) / 510 (Em) | Ratiometric nature corrects for variations in dye loading and cell thickness.[9] |
| Cal-520® AM | Green, High-Affinity | 320 nM[10] | 494 / 514[10] | High signal-to-background ratio; often used for HTS applications.[10] |
| R-GECO | Genetically Encoded | 480 nM | 560 / 585 | Protein-based sensor; allows for targeted expression in specific cells or organelles. |
Note: Kd values can vary significantly depending on the experimental conditions (pH, ionic strength, temperature). The values listed are for comparative purposes.
Experimental Verification of Rhod-5N AM Dynamic Range: A Self-Validating Protocol
This protocol is designed to be a self-validating system by establishing the minimum (Fₘᵢₙ) and maximum (Fₘₐₓ) fluorescence signals in situ. The core principle is to use a Ca²⁺ ionophore (e.g., Ionomycin) to permeabilize the cell membrane to Ca²⁺, allowing the experimenter to clamp the intracellular Ca²⁺ concentration to known external levels.
Causality Behind Reagent Choices:
-
Ionomycin: A Ca²⁺ ionophore that equilibrates intracellular and extracellular Ca²⁺ concentrations, allowing for artificial control of the intracellular environment.[11]
-
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): A high-affinity Ca²⁺ chelator used to create a nominally "Ca²⁺-free" environment to measure Fₘᵢₙ.[12]
-
High Extracellular Ca²⁺: A buffer with a saturating concentration of Ca²⁺ (e.g., 5-10 mM) is used to determine Fₘₐₓ.[13]
-
Pluronic® F-127: A non-ionic surfactant used to aid the dispersion of the water-insoluble AM ester in aqueous loading buffers.[3]
-
Probenecid: An inhibitor of organic anion transporters that can reduce the leakage of the de-esterified dye from the cell.[3]
dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Experimental workflow for in-situ dynamic range verification.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
- Rhod-5N AM Stock (2-5 mM): Dissolve Rhod-5N AM powder in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[3][8]
- Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- High Ca²⁺ Buffer: HBSS containing 5-10 mM CaCl₂.
- Ca²⁺-Free Buffer: HBSS prepared without CaCl₂.
- Ionomycin Stock (1-10 mM): Dissolve in DMSO.
- EGTA Stock (0.5 M): Dissolve in water, adjust pH to >7.5 with NaOH to fully dissolve.
2. Cell Preparation and Dye Loading: a. Plate your cells of interest on a suitable imaging dish (e.g., black-walled, clear-bottom 96-well plate) and grow to the desired confluency. b. Prepare a 2X working solution of Rhod-5N AM in Loading Buffer. A final concentration of 4-5 µM is a good starting point, but this should be optimized for your cell type.[3][14] Include 0.04% Pluronic® F-127 to aid solubilization. c. Remove the growth medium from the cells and add the Rhod-5N AM working solution. d. Incubate at 37°C for 30-60 minutes.[14] Longer incubation may improve signal but can also lead to compartmentalization. e. Wash the cells twice with Loading Buffer to remove extracellular dye. Add back fresh Loading Buffer for imaging. If dye leakage is an issue, include 0.5-1 mM probenecid in the final buffer.[3]
3. Establishing Fₘₐₓ (Maximum Fluorescence): a. Place the plate on the fluorescence microscope or plate reader (Excitation: ~540-550 nm, Emission: ~580-590 nm). b. Acquire a stable baseline fluorescence reading (F_baseline). c. Add Ionomycin to a final concentration of 3-5 µM and a high concentration of CaCl₂ (e.g., final concentration of 5-10 mM). d. Monitor the fluorescence increase until it reaches a stable plateau. This maximum, background-corrected value is Fₘₐₓ .
4. Establishing Fₘᵢₙ (Minimum Fluorescence): a. After determining Fₘₐₓ, aspirate the high Ca²⁺ buffer. b. Add Ca²⁺-Free Buffer containing a high concentration of EGTA (e.g., 3-5 mM) and Ionomycin (3-5 µM).[13] c. The ionophore will facilitate the removal of intracellular Ca²⁺, which will then be chelated by the extracellular EGTA. d. Monitor the fluorescence decrease until it reaches a stable minimum. This minimum, background-corrected value is Fₘᵢₙ .
5. Data Analysis: a. Background Correction: For each measurement, subtract the fluorescence value from a region of interest with no cells or from cells that were not loaded with the dye. b. Calculate Dynamic Range: Dynamic Range = Fₘₐₓ / Fₘᵢₙ
Interpreting the Results and Troubleshooting
-
Expected Outcome: Rhodamine-based indicators can exhibit a fluorescence increase of 50-fold or more upon Ca²⁺ binding.[9] However, the in situ dynamic range is often lower due to factors like incomplete dye de-esterification, background autofluorescence, and residual Ca²⁺ levels even in the presence of EGTA.
-
Low Fₘₐₓ: This could indicate poor dye loading. Try increasing the dye concentration or incubation time. Ensure your DMSO is anhydrous, as moisture can hydrolyze the AM ester.[8]
-
High Fₘᵢₙ: This suggests incomplete Ca²⁺ removal or significant background fluorescence. Ensure the EGTA concentration is sufficient. Check for cellular autofluorescence at the wavelengths used.
-
Indicator Kinetics: Some studies have noted that Rhod-5N may track Ca²⁺ transients with a slight delay compared to other indicators, a factor to consider when measuring very rapid kinetics.[15]
Conclusion and Recommendations
Rhod-5N AM is a powerful tool for investigating cellular compartments and phenomena associated with high Ca²⁺ concentrations. While manufacturer specifications provide a theoretical maximum, empirically verifying the dynamic range within your specific experimental system is a critical step for ensuring data quality and accurate interpretation. This protocol provides a robust, self-validating framework for this purpose. By systematically determining Fₘₐₓ and Fₘᵢₙ, researchers can confidently establish the true signal window of Rhod-5N in their hands, leading to more reliable and reproducible scientific insights.
References
-
Baylor, S. M., & Hollingworth, S. (2007). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients. Biophysical Journal, 93(10), 3671–3681. Retrieved from [Link]
-
Yeh, S. A., Hou, J., Wu, J. W., & Lin, C. (2021). Quantification of bone marrow interstitial pH and calcium concentration by intravital ratiometric imaging. bioRxiv. Retrieved from [Link]
-
IonOptix. (n.d.). Appendix 4 - Calibration of Calcium Levels. Retrieved from [Link]
-
Wang, Y., et al. (2024). Comprehensive review of indicators and techniques for optical mapping of intracellular calcium ions. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Povarova, O. I., et al. (2024). Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study. International Journal of Molecular Sciences, 25(23), 14859. Retrieved from [Link]
-
Palmer, A. E., & Tsien, R. Y. (2006). Measuring calcium signaling using genetically targetable fluorescent indicators. Nature Protocols, 1(3), 1057–1065. Retrieved from [Link]
-
Interchim. (n.d.). Calcium Calibration kit, FluoProbes. Retrieved from [Link]
-
Boncompain, G., et al. (2019). Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators. JoVE (Journal of Visualized Experiments), (151), e60133. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcium imaging. Retrieved from [Link]
Sources
- 1. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 2. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. moleculardepot.com [moleculardepot.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. ionoptix.com [ionoptix.com]
- 12. web.math.princeton.edu [web.math.princeton.edu]
- 13. Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Case for Low-Affinity Red Indicators
Technical Guide: High-Fidelity Calcium Imaging in Organelles Using Rhod-5N AM
In the landscape of calcium (
Rhod-5N AM is the requisite solution for this challenge.[1] It is a low-affinity (
Technical Profile & Comparative Analysis
To select the correct dye, one must match the indicator's dissociation constant (
Table 1: Comparative Specifications of Calcium Indicators
| Feature | Rhod-5N AM | Rhod-2 AM | Mag-Fluo-4 AM | Fluo-4 AM |
| Primary Application | Mitochondria / ER (Quantification) | Mitochondria (Qualitative/Low | ER (Green Channel) | Cytosolic |
| Affinity ( | ~320 | ~570 nM (High) | ~22 | ~345 nM (High) |
| Fluorescence | Red (Ex 551 / Em 576) | Red (Ex 552 / Em 581) | Green (Ex 490 / Em 525) | Green (Ex 494 / Em 506) |
| Saturation Risk | Very Low (in organelles) | High (Saturates >2 | Low | High |
| Multiplexing | Compatible with GFP/GCaMP | Compatible with GFP | Compatible with RFP | Compatible with RFP |
Scientist’s Note: While some datasheets list Rhod-5N
lower (e.g., ~19M in cell-free buffer), in the complex ionic environment of the mitochondrial matrix, the effective dynamic range is shifted, making it ideal for tracking large fluxes without "flatlining" (saturation).[1]
Diagram 1: Dye Selection Logic Tree
Use this logic flow to validate your choice of Rhod-5N.
Caption: Decision matrix for selecting Rhod-5N based on calcium concentration and spectral constraints.
Experimental Protocols: Validated Workflows
The following protocols are synthesized from peer-reviewed methodologies, specifically adapting the work of Maxwell et al. (2018) and Miyake et al. (2015) .
Protocol A: Mitochondrial Calcium Loading (Cold-Loading Method)
Purpose: To maximize mitochondrial sequestration while minimizing cytosolic background.[1] The positive charge of the rhodamine headgroup drives the dye into the negative mitochondrial matrix, but cytosolic esterases can trap it prematurely if loading is too warm.
-
Preparation of Stock:
-
Loading (The "Cold" Step):
-
Dilute stock to 2–5
M in Tyrode’s buffer or HBSS (Calcium/Magnesium free is often preferred during loading to prevent aggregation).[1] -
Incubate cells at 4°C (on ice) for 30–60 minutes.
-
Mechanism: Low temperature inhibits cytosolic esterases.[1] The AM ester enters the cell and diffuses into mitochondria before being cleaved.
-
-
Cleavage & Equilibration:
-
Wash cells 2x with warm physiological buffer (contains
).[1] -
Incubate at 37°C for 15–20 minutes.
-
Mechanism: This restores esterase activity, trapping the dye inside the mitochondria.
-
-
Imaging:
-
Excite at 550–560 nm; Collect emission at 570–590 nm.[1]
-
Protocol B: Signal Validation (The "Self-Validating" System)
Trustworthiness Requirement: You must prove the signal is mitochondrial and responsive.
-
Baseline: Record resting fluorescence (
). -
Stimulation: Add a mitochondrial agonist (e.g., Histamine or ATP for
-mediated release).[1] Observe the sharp increase in Red fluorescence. -
Positive Control (Saturation): Add Ionomycin (5-10
M) + 10 mM .[1] This equilibrates all compartments.[1] Rhod-5N should increase further (unless already saturated, which is unlikely).[1] -
Negative Control (Quenching): Add MnCl2 (1-2 mM) with Ionomycin.[1] Manganese quenches Rhod-5N fluorescence.[1] If the signal vanishes, it confirms the signal was dye-based.
-
Localization Check: Co-stain with MitoTracker Green .[1] A high Pearson’s correlation coefficient confirms mitochondrial loading.[1]
Diagram 2: Subcellular Loading Mechanism
Caption: Mechanism of cold-loading to drive Rhod-5N into mitochondria before esterase cleavage.[1]
Troubleshooting & Optimization
-
Problem: High cytosolic background signal.
-
Root Cause: Esterases cleaved the dye before it reached the mitochondria.
-
Solution: Strictly adhere to the 4°C loading step . Alternatively, permeabilize the plasma membrane with Digitonin (low concentration) to wash out cytosolic dye, leaving mitochondrial dye intact (as described in Maxwell et al. ).[1]
-
-
Problem: No signal change upon stimulation.
References
-
Miyake, T., et al. (2015). "Activation of mitochondrial transient receptor potential vanilloid 1 channel contributes to microglial migration."[2] Glia, 63(10), 1870-1882.[1][2] (Demonstrates Rhod-5N use in non-excitable cells).
-
[1]
-
-
Maxwell, J. T., et al. (2018). "Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells."[4] JoVE (Journal of Visualized Experiments), (134), e57225.[1] (Provides detailed protocols for mitochondrial calcium handling).
-
Thermo Fisher Scientific. "Rhod-5N, AM, Cell Permeant."[1] Product Information & Spectra.
-
[1]
-
-
AAT Bioquest.
Sources
Safety Operating Guide
Operational Guide: Rhod-5N AM Proper Disposal Procedures
Executive Summary & Hazard Profile
Rhod-5N AM is a low-affinity calcium indicator modified with acetoxymethyl (AM) esters to facilitate cell permeance. While the dye itself is generally not classified as a P-list acutely hazardous substance under RCRA, its formulation and mechanism of action necessitate strict disposal protocols.
The Primary Hazard is not just the dye, but the Vehicle: Rhod-5N AM is almost exclusively reconstituted in Dimethyl Sulfoxide (DMSO) .
-
The Mechanism: DMSO is an aggressive dipolar aprotic solvent. It does not merely dissolve the dye; it actively transports dissolved compounds across biological membranes (skin/mucosa).
-
The Risk: If Rhod-5N AM in DMSO contacts skin, the solvent carries the dye directly into the systemic circulation. While Rhod-5N is designed to bind calcium, uncontrolled systemic introduction of chelators or foreign fluorophores poses a toxicological risk.
Disposal Strategy: Disposal must segregate waste based on the state of the dye (Stock Solution vs. Cell Culture) and the presence of biological agents .
Pre-Disposal: Satellite Accumulation Area (SAA) Setup
Before generating waste, ensure your workstation complies with 40 CFR 262.15 (Satellite Accumulation Area regulations).
| Requirement | Operational Standard |
| Location | Waste containers must be "at or near" the point of generation (e.g., the cell culture hood). |
| Control | The container must be under the control of the operator (you) during the procedure. |
| Labeling | Labels must explicitly state "Hazardous Waste" and list constituents (e.g., "DMSO, Rhod-5N AM"). |
| Closure | Containers must remain closed unless actively adding waste. Funnels must be removed immediately after use. |
Disposal Workflows: Decision Matrix
Effective disposal requires categorizing the waste at the moment of generation. Follow this logic flow to determine the correct waste stream.
*Figure 1: Waste Stream Classification Matrix. Note: Drain disposal of aqueous dyes is subject to strict local municipal limits; when in doubt, default to Aqueous Chemical Waste.
Detailed Step-by-Step Procedures
Scenario A: Disposal of Stock Solutions (DMSO-Based)
Context: You have expired or leftover 5 mM Rhod-5N AM stock in a microcentrifuge tube. Hazard: Combustible liquid (Flash point ~87°C), skin permeant.
-
Do Not Dilute: Do not pour DMSO stocks into water or bleach. The exothermic reaction can be hazardous, and it increases waste volume unnecessarily.
-
Primary Container: Keep the lid tightly closed on the microcentrifuge tube.
-
Secondary Containment: Place the tube into a dedicated "Organic Solvent Waste" carboy or a solid container labeled for "Small Vials of Hazardous Chemicals."
-
Labeling: Ensure the tag reads: Dimethyl Sulfoxide, Rhod-5N AM, Trace Organics.
Scenario B: Disposal of Cell Culture Waste (Working Solutions)
Context: Cells loaded with 5 µM Rhod-5N AM in a petri dish or flask. Hazard: Biological hazard takes precedence over chemical hazard due to low dye concentration.
-
Deactivation: Add household bleach (sodium hypochlorite) to a final concentration of 10% (v/v).
-
Incubation: Allow to sit for 20 minutes.
-
Disposal:
-
Liquid: Aspirate into the vacuum trap (connected to a bleach reservoir) or pour down the drain with copious water (if permitted by local EHS).
-
Solid (Flasks/Plates): Dispose of the solid plasticware in the Biohazard (Red Bag) waste.
-
Scenario C: Solid Waste (Pipette Tips & Empty Vials)
Context: Tips used to pipette DMSO stock. Hazard: Residual solvent and concentrated dye.
-
Evaporation Check: Ensure no free-flowing liquid remains in the tip.
-
Segregation:
-
Grossly Contaminated: Tips with visible liquid droplets of DMSO stock go to Hazardous Solid Waste .
-
Trace Contaminated: Tips used for dilute working solutions (aqueous) can often go to Biohazard Sharps (if used with cells) or regular trash (if chemically clean), depending on strictness of facility rules.
-
Best Practice: Treat all dye-contaminated solids as Hazardous Solid Waste to avoid ambiguity.
-
Emergency Procedures: Spill Response
If a vial of Rhod-5N AM powder or DMSO stock breaks, immediate action is required.
Figure 2: Immediate Spill Response Protocol. Note: Double-gloving is critical when handling DMSO spills.
Critical Spill Note: If DMSO stock contacts your skin, do not wash with organic solvents (ethanol/acetone). This will drive the dye deeper. Wash immediately with mild soap and cool water for 15 minutes.
Regulatory Reference Table
Compliance is based on the US Resource Conservation and Recovery Act (RCRA).
| Waste Component | RCRA Classification | EPA Waste Code (Typical) | Rationale |
| DMSO | Non-Halogenated Solvent | D001 (Ignitable) | Flash point < 140°F (60°C) is the cutoff; DMSO is 192°F, so it is often unregulated unless mixed with flammables. However, most labs manage it as solvent waste. |
| Rhod-5N AM | Toxic (Characteristic) | None (Unless P/U listed) | Not specifically listed. Disposed of under "Process Knowledge" as chemical waste. |
| Cell Debris | Biohazardous | N/A (State Regulated) | Falls under medical/infectious waste guidelines. |
References
-
United States Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262 Subpart K). Retrieved from [Link]
-
Washington University EHS. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).[5][6] Retrieved from [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. epa.gov [epa.gov]
- 4. eCFR :: 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators. [ecfr.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
Personal protective equipment for handling Rhod-5N AM
Executive Summary
Rhod-5N AM is a low-affinity calcium indicator (
This guide moves beyond generic "safety glasses and gloves" advice to address the specific permeation risks associated with AM esters in organic solvents.
Part 1: The Hazard Mechanism (Why Standard PPE May Fail)
To handle Rhod-5N AM safely, one must understand the DMSO Vector and Intracellular Hydrolysis .
-
The DMSO Vector: Rhod-5N AM is hydrophobic and must be reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is an aggressive solvent that permeates standard nitrile gloves in minutes. It acts as a carrier, transporting the dissolved fluorophore directly through the skin and into the bloodstream.
-
The "Trojan Horse" (AM Ester): The AM group neutralizes the dye's charge, allowing it to cross cell membranes passively. Once inside your cells (systemic absorption), nonspecific esterases hydrolyze the AM group, releasing Formaldehyde and Acetic Acid as byproducts, while trapping the now-charged fluorophore inside your tissues.
Risk Visualization: The Permeation Pathway
The following diagram illustrates the specific failure points in standard handling if protocols are not followed.
Figure 1: The permeation pathway of DMSO-solvated AM esters through inadequate PPE.
Part 2: PPE Matrix & Engineering Controls[1]
Standard laboratory nitrile gloves (4 mil) provide insufficient protection against DMSO for prolonged periods. The following matrix details the required protective equipment.
| Component | Recommendation | Technical Rationale |
| Hand Protection | Double-Gloving (Nitrile) | Outer: Standard Nitrile (4-5 mil). Inner: Nitrile or Latex. Why: Creates a breakthrough lag time. If the outer glove is splashed, it can be removed immediately while the inner glove protects the skin. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for reconstitution. Goggles seal against vapors and splashes during the high-risk solubilization step. |
| Respiratory | Fume Hood (Class II) | Dry powder inhalation risk is low but significant. Reconstitution must occur in a hood to contain DMSO vapors and powder particulates. |
| Clothing | Buttoned Lab Coat (Poly/Cotton) | Must cover wrists fully. Exposed wrists are the most common exposure site during pipetting. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Retrieval & Equilibration
Objective: Prevent moisture condensation, which hydrolyzes the AM ester before use.
-
Retrieval: Remove the vial from the -20°C freezer.
-
Darkness: Keep the vial wrapped in foil; Rhod-5N is light-sensitive.
-
Equilibration: Allow the vial to warm to room temperature (approx. 20–30 mins) before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture, causing the AM ester to degrade into the salt form, which is cell-impermeant [1].
-
Phase 2: Reconstitution (High Risk)
Objective: Solubilize dye without exposure.
-
PPE Check: Don double nitrile gloves and chemical goggles.
-
Solvent Prep: Use high-grade, anhydrous DMSO.
-
Note: Avoid plastic pipette tips for long-term storage of DMSO; use glass or compatible plastics if storing aliquots.
-
-
Solubilization: Add DMSO to the vial to achieve a stock concentration (typically 1–5 mM).
-
Technique: Vortex gently. Do not invert aggressively if the cap seal is uncertain.
-
-
Inspection: Verify no powder remains on the walls.
Phase 3: Aliquoting & Storage
Objective: Minimize freeze-thaw cycles.
-
Aliquot: Immediately separate the stock solution into single-use aliquots (e.g., 20 µL) in light-protective tubes.
-
Storage: Store at -20°C, desiccated, and protected from light.
-
Shelf Life: Reconstituted AM esters are stable for ~3–6 months if kept strictly anhydrous [2].
-
Phase 4: Waste Disposal
Objective: Compliance with chemical safety regulations.
-
Liquid Waste: DMSO solutions containing Rhod-5N AM must be disposed of in Halogenated Organic Solvent waste streams (due to DMSO) or designated Organic Solvent streams depending on institutional rules. Do not pour down the sink.
-
Solid Waste: Tips and tubes contaminated with DMSO/dye must be treated as hazardous chemical solid waste, not general trash.
Part 4: Workflow Visualization
Figure 2: Operational workflow ensuring compound stability and user safety.
Part 5: Emergency Response
-
Skin Contact:
-
Immediately remove contaminated gloves (do not touch the outside).
-
Wash skin with mild soap and copious water for 15 minutes.
-
Note: Do not use ethanol or other solvents to clean the skin; this increases permeation.
-
-
Eye Contact:
-
Flush with eyewash station for 15 minutes.
-
Seek medical attention immediately (DMSO facilitates ocular penetration).
-
-
Spill (Benchtop):
-
Cover with absorbent pads.
-
Clean area with 70% ethanol after the bulk liquid is removed.
-
Dispose of cleanup materials as hazardous waste.
-
References
-
Thermo Fisher Scientific. (2008). Acetoxymethyl (AM) and Acetate Esters: Handling and Storage. Molecular Probes Technical Manual. Link
-
AAT Bioquest. (2023).[1] Rhod-5N, AM Safety Data Sheet and Product Information. Link
-
Cayman Chemical. (2025). Safety Data Sheet: Acetoxymethyl Esters. Link
-
University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Reference. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
